5-(4-Fluoro-benzyl)-thiazol-2-ylamine
Description
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Structure
2D Structure
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZWUMGELVDUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953510 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315241-39-5 | |
| Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-Fluoro-benzyl)-thiazol-2-ylamine: Properties, Synthesis, and Therapeutic Potential
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including approved therapeutics. This technical guide focuses on a specific, promising derivative: 5-(4-Fluoro-benzyl)-thiazol-2-ylamine . We provide an in-depth exploration of its chemical properties, a robust and reproducible synthetic protocol, and a well-grounded discussion of its potential biological activities and mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction: The Significance of the 2-Aminothiazole Scaffold
Heterocyclic compounds are fundamental to drug discovery, and among them, the 2-aminothiazole ring system holds a place of particular distinction. Its unique electronic properties, capacity for hydrogen bonding, and rigid structure make it an ideal pharmacophore for interacting with various biological targets.[1] The clinical success of drugs like Dasatinib, a potent kinase inhibitor for cancer therapy, underscores the therapeutic potential embedded within this core structure.[2]
The subject of this guide, this compound, incorporates three key structural motifs:
-
The 2-Aminothiazole Core: Essential for target engagement, often acting as a hinge-binding motif in protein kinases.
-
The 5-Position Benzyl Group: This substituent occupies a critical vector space, allowing for interaction with hydrophobic pockets in target proteins. Its flexibility is also a key determinant of binding affinity.
-
The 4-Fluoro Substituent: The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions without significantly increasing steric bulk.
This guide will systematically detail the key chemical and biological characteristics of this compound, providing a solid foundation for its application in research and development.
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is the first step in its development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 315241-39-5 | [3] |
| Molecular Formula | C₁₀H₉FN₂S | [4] |
| Molecular Weight | 208.26 g/mol | [4] |
| IUPAC Name | 5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine | [4] |
| Appearance | Solid | [4] |
| Melting Point | 135-136 °C | [3] |
| Boiling Point (Predicted) | 354.2 ± 22.0 °C | [3] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 5.07 ± 0.10 | [3] |
| InChI Key | KIZWUMGELVDUQL-UHFFFAOYSA-N | [4] |
Synthesis and Characterization
The most reliable and widely used method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[5] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or thioamide. For the target compound, this involves the reaction of 1-Bromo-3-(4-fluorophenyl)propan-2-one with thiourea .
Synthetic Workflow
The overall synthetic pathway is a two-step process starting from 4-fluorophenylacetone. The first step is an α-bromination to generate the key α-haloketone intermediate, followed by the Hantzsch cyclization.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Hantzsch synthesis methodologies. Researchers should perform their own optimization.[5][6]
Step 1: Synthesis of 1-Bromo-3-(4-fluorophenyl)propan-2-one (Intermediate)
-
To a solution of 1-(p-fluorophenyl)-1-phenyl-propan-2-one (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise at 60-70°C.[7]
-
Maintain the temperature and stir for 30-60 minutes until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
In a round-bottom flask, dissolve 1-Bromo-3-(4-fluorophenyl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.[6]
-
Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Concentrate the solvent under reduced pressure.
-
Add water to the residue and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8. This will precipitate the free base.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
Structural Elucidation and Purity Assessment
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the thiazole proton (C4-H), a singlet for the benzylic protons (-CH₂-), multiplets for the aromatic protons of the fluorophenyl ring, and a broad singlet for the amino (-NH₂) protons which is exchangeable with D₂O.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms, with characteristic shifts for the thiazole ring carbons (C2, C4, C5), the benzylic carbon, and the carbons of the fluorophenyl ring, showing C-F coupling.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 209.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns typically involve cleavage of the benzyl group.[9]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A suitable method would utilize a C18 column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or phosphoric acid, with UV detection.[3]
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively published, the 2-aminothiazole scaffold is a well-established inhibitor of protein kinases.[2] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]
Hypothesized Target: Protein Kinases
The structure of this compound is analogous to core fragments of known kinase inhibitors. The 2-amino group can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, while the 5-(4-fluorobenzyl) group can extend into a hydrophobic pocket, conferring both potency and selectivity.[2] Kinase families that are frequently targeted by aminothiazole derivatives include:
-
Src Family Kinases: Involved in cell proliferation, survival, and migration.
-
Aurora Kinases: Essential for mitotic progression.[9]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[11]
-
c-Jun N-terminal Kinases (JNKs): Involved in stress response and apoptosis.[12]
-
Casein Kinase 2 (CK2): A pro-survival kinase often overexpressed in cancer.[4]
Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway
Many oncogenic pathways, such as the PI3K/AKT pathway, rely on a cascade of protein kinases to transmit pro-survival and anti-apoptotic signals. An inhibitor based on the this compound scaffold could potentially block such a pathway, leading to cancer cell death.
Caption: Potential mechanism of action via inhibition of a pro-survival kinase cascade.
Conclusion and Future Directions
This compound is a compound of significant interest for drug discovery. Its well-defined chemical properties and accessible synthesis via the robust Hantzsch reaction make it an attractive starting point for research. Based on extensive data from related analogs, this molecule is a prime candidate for evaluation as a protein kinase inhibitor, with potential applications in oncology and inflammatory diseases.
Future work should focus on experimentally validating its physicochemical properties, confirming its biological activity against a panel of kinases, and assessing its pharmacokinetic (ADME) profile. The versatile 2-amino and 5-benzyl groups provide ample opportunities for further chemical modification to optimize potency, selectivity, and drug-like properties.
References
- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijiset.com [ijiset.com]
- 7. prepchem.com [prepchem.com]
- 8. jocpr.com [jocpr.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. whitman.edu [whitman.edu]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 5-(4-Fluoro-benzyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-(4-Fluoro-benzyl)-thiazol-2-ylamine. The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] As such, the precise and unambiguous determination of the structure of new thiazole derivatives is a critical step in the drug discovery and development pipeline. This document eschews a rigid, templated approach, instead offering a logical, causality-driven narrative that guides the researcher through the necessary spectroscopic and analytical techniques. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section is designed to be a self-validating system, providing not just the "what" but the "why" behind experimental choices. All methodologies are supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of this compound
The compound this compound belongs to the 2-aminothiazole class of heterocyclic compounds. This structural motif is of significant interest in pharmaceutical research due to its wide range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a 4-fluorobenzyl group at the 5-position of the thiazole ring is a strategic modification intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile.
The fluorine atom, in particular, is a bioisostere for a hydrogen atom but possesses unique electronic properties that can enhance binding affinity to target proteins and improve metabolic stability by blocking sites of oxidative metabolism. Given the therapeutic potential of this class of compounds, a rigorous and unequivocal confirmation of its chemical structure is paramount before proceeding with further biological evaluation. This guide will, therefore, provide a detailed roadmap for achieving this crucial milestone.
Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry
Before delving into the intricacies of NMR, a foundational understanding of the molecule's elemental composition and exact mass is essential.
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen, Sulfur, and in this case, Fluorine). For this compound (C₁₀H₉FN₂S), the theoretical elemental composition is:
-
Carbon: 57.67%
-
Hydrogen: 4.36%
-
Nitrogen: 13.45%
-
Sulfur: 15.40%
-
Fluorine: 9.12%
Experimental values from elemental analysis should align closely with these theoretical percentages, providing the first piece of evidence for the proposed molecular formula.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique that provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of C₁₀H₉FN₂S is 209.0525 m/z. An experimentally determined mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer) that is within a few parts per million (ppm) of this theoretical value provides strong confirmation of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2][4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the connectivity between atoms.
Predicted Spectroscopic Data
While experimental data is the gold standard, in its absence, predicted NMR spectra can serve as a valuable guide for what to expect. Various software packages and online tools can provide reliable predictions based on the chemical structure.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 (thiazole) | 7.1 - 7.3 | 120 - 125 |
| NH₂ (amine) | 5.0 - 6.0 (broad) | - |
| CH₂ (benzyl) | 4.0 - 4.2 | 35 - 40 |
| H2'/H6' (aromatic) | 7.2 - 7.4 (doublet of doublets) | 130 - 132 |
| H3'/H5' (aromatic) | 7.0 - 7.2 (doublet of doublets) | 115 - 117 |
| C2 (thiazole) | - | 165 - 170 |
| C4 (thiazole) | - | 120 - 125 |
| C5 (thiazole) | - | 130 - 135 |
| C1' (aromatic) | - | 135 - 140 |
| C2'/C6' (aromatic) | - | 130 - 132 |
| C3'/C5' (aromatic) | - | 115 - 117 |
| C4' (aromatic) | - | 160 - 165 (¹JCF ≈ 245 Hz) |
Note: These are approximate ranges and can vary depending on the solvent and prediction algorithm used.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good starting point for polar compounds and allows for the observation of exchangeable protons like those of the amine group.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.
Step-by-Step NMR Data Interpretation[2][4][7]
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
-
Aromatic Region (δ 7.0-7.4 ppm): Expect two sets of signals for the 4-fluorobenzyl group. The protons ortho to the fluorine (H3'/H5') will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine (H2'/H6') will also appear as a triplet (or doublet of doublets).
-
Thiazole Proton (δ 7.1-7.3 ppm): A singlet corresponding to the single proton on the thiazole ring (H4) is expected in this region.
-
Benzyl Protons (δ 4.0-4.2 ppm): A singlet integrating to two protons will be observed for the methylene (CH₂) group connecting the thiazole and the fluorophenyl rings.
-
Amine Protons (δ 5.0-6.0 ppm): A broad singlet integrating to two protons is characteristic of the primary amine (NH₂) group. This signal may be exchangeable with D₂O.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.
-
Aromatic Carbons: Six signals are expected for the 4-fluorobenzyl ring. The carbon directly attached to the fluorine (C4') will show a large one-bond coupling constant (¹JCF ≈ 245 Hz), resulting in a doublet. The other aromatic carbons will also exhibit smaller C-F couplings.
-
Thiazole Carbons: Three signals will be present for the thiazole ring carbons (C2, C4, and C5).
-
Benzyl Carbon: One signal corresponding to the methylene (CH₂) carbon will be observed.
Two-dimensional NMR experiments are indispensable for assembling the molecular fragments identified in the 1D spectra.[7][8][9]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). In this molecule, COSY will primarily show correlations within the 4-fluorobenzyl ring between adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[9] This is the most reliable method for assigning the chemical shifts of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for determining the overall molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds away.[9][10] Key expected HMBC correlations include:
-
The benzyl CH₂ protons to the thiazole carbons C4 and C5, and to the aromatic carbons C1', C2', and C6'.
-
The thiazole H4 proton to the thiazole carbons C2 and C5, and to the benzyl CH₂ carbon.
-
The aromatic protons to their neighboring carbons within the fluorophenyl ring.
-
Mass Spectrometry: Fragmentation Analysis
While HRMS confirms the molecular formula, analyzing the fragmentation pattern in the mass spectrum can provide further structural information. Electron Impact (EI) or Collision-Induced Dissociation (CID) can be used to fragment the molecule.
Table 2: Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion |
| 208 | [M]⁺ (Molecular Ion) |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 99 | [C₄H₃N₂S]⁺ (Thiazole-containing fragment) |
The most characteristic fragmentation would be the cleavage of the benzylic C-C bond, leading to the formation of a stable fluorotropylium cation at m/z 109. This fragment would be a strong indicator of the 4-fluorobenzyl moiety.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.
Table 3: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H stretch (primary amine) |
| 3000 - 3100 | Aromatic and vinylic C-H stretch |
| 2850 - 2960 | Aliphatic C-H stretch (CH₂) |
| ~1600 | C=N stretch (thiazole ring) |
| ~1500, ~1450 | C=C stretch (aromatic ring) |
| 1200 - 1250 | C-F stretch |
The presence of these characteristic absorption bands in the FTIR spectrum provides corroborating evidence for the proposed structure.
X-Ray Crystallography: The Definitive Proof
For an unambiguous and definitive determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[11]
Experimental Protocol: Crystal Growth[1][13]
-
Purification: The compound must be of high purity (>99%).
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Crystallization Method: Slow evaporation of a saturated solution is a common and effective method.[12] Other techniques include vapor diffusion and slow cooling.
-
Crystal Selection: Select a single, well-formed crystal with sharp edges and no visible defects for analysis.
Data Analysis
The diffraction data collected from the crystal will allow for the determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This provides the ultimate confirmation of the connectivity established by NMR and MS.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structure elucidation of a novel compound like this compound is not a linear process but rather an integrated approach where data from multiple analytical techniques are pieced together to form a coherent and self-consistent picture. The combination of mass spectrometry to establish the molecular formula, FTIR to identify functional groups, and a comprehensive suite of NMR experiments to map out the atomic connectivity provides a very high degree of confidence in the proposed structure. For absolute proof, particularly of the regiochemistry and stereochemistry, single-crystal X-ray crystallography provides the definitive answer. By following the logical progression of experiments and data analysis outlined in this guide, researchers can confidently and accurately characterize new chemical entities, a critical step in advancing the frontiers of drug discovery.
References
- 1. How To [chem.rochester.edu]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
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- 5. CASPRE [caspre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
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- 10. m.youtube.com [m.youtube.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Strategic Approach to the Synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine via the Hantzsch Thiazole Condensation
An In-depth Technical Guide to the Synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Abstract
This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Our synthetic strategy is centered on the robust and widely-utilized Hantzsch thiazole synthesis, a classic condensation reaction that offers reliability and efficiency.[3][4] The narrative follows a two-part logical progression: first, the synthesis of a key α-bromoketone intermediate, and second, its subsequent cyclocondensation with thiourea to yield the target molecule. This document explains the causal mechanisms behind experimental choices, provides detailed step-by-step protocols, and includes comprehensive characterization data, troubleshooting insights, and visual diagrams to ensure clarity and reproducibility in a research and development setting.
Introduction: The Significance of the 2-Aminothiazole Core
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of numerous natural products and synthetic compounds.[5][6] When substituted with an amino group at the C-2 position, the resulting 2-aminothiazole moiety exhibits a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][7] This biological versatility has made it an attractive scaffold for drug discovery.
The target molecule, this compound, incorporates this key pharmacophore. The inclusion of a fluorinated benzyl group at the C-5 position is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. This guide presents a definitive synthetic route that is both classical and highly effective: the Hantzsch thiazole synthesis. This method involves the reaction between an α-haloketone and a thioamide (in this case, thiourea) and remains one of the most reliable approaches for constructing the 2-aminothiazole ring system.[3][4][8]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule reveals a clear and efficient forward-synthesis pathway. The core thiazole ring is formed via the Hantzsch reaction, which disconnects the C-N and C-S bonds, leading back to two primary building blocks: an α-haloketone and thiourea.
Caption: Retrosynthetic analysis of the target compound.
This analysis dictates a two-step synthesis:
-
α-Bromination: Synthesis of the key intermediate, 1-bromo-3-(4-fluorophenyl)propan-2-one, from the commercially available 1-(4-fluorophenyl)propan-2-one.[9]
-
Hantzsch Cyclization: Condensation of the α-bromoketone with thiourea to construct the final 2-aminothiazole ring.
Part I: Synthesis of the α-Haloketone Intermediate
Principle and Rationale
The synthesis of α-haloketones is most commonly achieved through the direct halogenation of a ketone starting material.[10] The reaction proceeds via an enol or enolate intermediate. Under acidic conditions, as proposed in this protocol, the ketone undergoes tautomerization to its enol form. This enol is the active nucleophile that attacks the electrophilic bromine source. The use of an acid catalyst accelerates the enolization step, which is typically the rate-determining step.
We have selected bromine (Br₂) in acetic acid as the reagent system. Acetic acid serves as both the solvent and the acid catalyst, promoting the formation of the enol intermediate for subsequent electrophilic attack by bromine. This is a well-established and cost-effective method for α-bromination.[10]
Experimental Protocol: α-Bromination
Reaction: 1-(4-fluorophenyl)propan-2-one → 1-bromo-3-(4-fluorophenyl)propan-2-one
-
Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add 1-(4-fluorophenyl)propan-2-one (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 3-4 mL per gram of ketone) to the flask and stir until the ketone is fully dissolved.
-
Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution at room temperature over 30-45 minutes. The characteristic red-brown color of bromine should disappear upon addition. A slight warming of the reaction mixture may be observed.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
Work-up: Slowly pour the reaction mixture into a beaker containing cold water (approx. 10 times the volume of acetic acid used). The crude α-bromoketone will precipitate as an oil or solid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-bromo-3-(4-fluorophenyl)propan-2-one. The product is often used in the next step without further purification.
Safety Note: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood. α-Haloketones are potent lachrymators and skin irritants; handle with appropriate personal protective equipment (PPE).[11]
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) | Example Amount |
| 1-(4-fluorophenyl)propan-2-one | 152.17 | 1.0 | 1.09 | 10.0 g (65.7 mmol) |
| Bromine (Br₂) | 159.81 | 1.0 | 3.12 | 3.36 mL (65.7 mmol) |
| Glacial Acetic Acid | 60.05 | - | 1.05 | ~70 mL |
Part II: Hantzsch Cyclization to Yield the Final Product
Mechanism and Rationale
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[3][6] The reaction mechanism proceeds through a well-defined sequence of nucleophilic attack and cyclization:
-
Nucleophilic Substitution: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the bromoketone, displacing the bromide ion to form an S-alkylated isothiouronium salt intermediate.
-
Cyclization: The primary amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.
-
Dehydration: This cyclization forms a five-membered hydroxythiazoline intermediate, which readily undergoes acid-catalyzed dehydration to generate the aromatic and thermodynamically stable 2-aminothiazole ring.[3]
Ethanol is an excellent solvent for this reaction as it readily dissolves both the α-bromoketone and thiourea and is suitable for heating under reflux.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Hantzsch Cyclization
Reaction: 1-bromo-3-(4-fluorophenyl)propan-2-one + Thiourea → this compound
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-bromo-3-(4-fluorophenyl)propan-2-one (1.0 eq) in ethanol (approx. 5-10 mL per gram of ketone).
-
Reagent Addition: Add thiourea (1.0-1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product, often as a hydrobromide salt, may precipitate from the solution.
-
Neutralization and Isolation: Cool the flask in an ice bath. Slowly add a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the mixture is alkaline (pH 8-9). This neutralizes the HBr salt and precipitates the free amine product.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound as a solid.
Reagent Data Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Example Amount |
| 1-bromo-3-(4-fluorophenyl)propan-2-one | 232.06 | 1.0 | 15.2 g (65.7 mmol) |
| Thiourea | 76.12 | 1.05 | 5.25 g (69.0 mmol) |
| Ethanol | 46.07 | - | ~150 mL |
Characterization and Data
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀FN₃S | - |
| Molecular Weight | 209.26 g/mol | - |
| Melting Point | 135-136 °C | [12] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
Spectroscopic Data (Expected)
-
¹H NMR (DMSO-d₆): Protons for the -NH₂ group (broad singlet), aromatic protons of the fluorobenzyl group (multiplets, typically two doublets of doublets), the thiazole ring proton (singlet), and the benzylic -CH₂- protons (singlet).
-
¹³C NMR (DMSO-d₆): Signals corresponding to the carbons of the thiazole ring (C2, C4, C5) and the fluorobenzyl group. The carbon attached to fluorine will show a characteristic large coupling constant (¹JCF).
-
Mass Spectrometry (ESI+): A prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 210.
-
IR (KBr): Characteristic peaks for N-H stretching (amine), C-H aromatic stretching, C=N and C=C stretching (thiazole ring), and C-F stretching.
Overall Synthesis Workflow
The complete two-step process provides an efficient pathway to the target compound from readily available starting materials.
Caption: Overall workflow for the synthesis.
Conclusion
This guide details a reliable and scalable two-step synthesis of this compound based on the Hantzsch thiazole synthesis. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and expected characterization data, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry. The described methodology is robust, utilizing common laboratory reagents and techniques to afford access to a valuable heterocyclic building block for drug discovery and development programs.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-FLUOROPHENYL)PROPAN-2-ONE | CAS 459-03-0 [matrix-fine-chemicals.com]
- 10. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 12. 315241-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Probable Mechanism of Action of 5-(4-fluoro-benzyl)-thiazol-2-ylamine
An In-Depth Technical Guide to the
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3] This guide delves into the probable mechanism of action of a specific derivative, 5-(4-fluoro-benzyl)-thiazol-2-ylamine. In the absence of direct, extensive studies on this particular molecule, this document synthesizes current research on structurally related 2-aminothiazole compounds to build a robust, evidence-based hypothesis. We will focus on the most prominent and well-documented activity of this chemical class: kinase inhibition, with a particular emphasis on the novel allosteric modulation of Protein Kinase CK2. Furthermore, we will explore alternative potential mechanisms and provide detailed experimental protocols for validation, offering a comprehensive resource for researchers in drug discovery and development.
The 2-Aminothiazole Scaffold: A Gateway to Diverse Bioactivity
The 2-aminothiazole motif is a recurring feature in numerous pharmacologically active agents, demonstrating a remarkable spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] Its significance is underscored by its incorporation into successful drugs such as the multi-kinase inhibitor Dasatinib, used in cancer therapy.[1] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling fine-tuning of its biological and pharmacokinetic profiles. The subject of this guide, this compound, features a benzyl group at the 5-position, a common substitution pattern associated with potent biological effects.[1]
Core Hypothesis: Allosteric Inhibition of Protein Kinase CK2
The most compelling and well-documented mechanism for closely related 2-aminothiazole derivatives is the inhibition of Protein Kinase CK2 (formerly Casein Kinase II).[6][7] CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers, making it a prime therapeutic target.[6][8]
2.1. A Shift from Traditional Inhibition: The Allosteric Advantage
Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket. This can lead to off-target effects and toxicity due to the similarity of this pocket across the kinome.[8] However, recent studies have revealed that aryl 2-aminothiazoles can function as non-ATP-competitive, allosteric modulators of CK2.[6][7] These compounds bind to a novel allosteric pocket located at the interface between the αC helix and the glycine-rich loop, which is distinct from the ATP-binding site.[7][8]
This allosteric binding stabilizes an inactive conformation of the kinase, offering several key advantages:
-
Enhanced Selectivity: Allosteric sites are generally less conserved than the ATP pocket, allowing for the development of highly selective inhibitors with fewer off-target effects.[6][8]
-
Novel Mode of Action: This mechanism can be effective against mutations in the ATP-binding site that confer resistance to traditional inhibitors.
-
Substrate-Specific Effects: Allosteric inhibitors can selectively modulate the phosphorylation of specific substrates, offering a more nuanced control over cellular signaling.[9]
Given its structure, it is highly probable that this compound acts as an allosteric inhibitor of CK2.
Caption: Proposed allosteric inhibition of Protein Kinase CK2.
Experimental Validation Protocols
To rigorously test the hypothesis of CK2 allosteric inhibition, a series of well-defined experiments are required.
3.1. Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CK2α and a panel of other kinases to assess potency and selectivity.
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound in kinase buffer to achieve final assay concentrations ranging from 100 µM to 1 nM.
-
Reconstitute recombinant human CK2α enzyme and the specific substrate peptide in kinase buffer.
-
Prepare ATP solution at a concentration equal to the Km for CK2α.
-
-
Kinase Reaction:
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the enzyme/substrate mixture to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Kinase Target | Predicted IC50 (µM) | Inhibition Mode | Rationale |
| CK2α | 0.5 - 5.0 | Allosteric | Primary hypothesized target based on scaffold.[7][9] |
| Dyrk1A | > 50 | - | Key off-target of ATP-competitive CK2 inhibitors.[8] |
| PIM1 | > 25 | - | Potential off-target for some 2-aminothiazoles.[8] |
| CHK1 | > 25 | - | Different 2-aminothiazoles inhibit CHK1.[10] |
3.2. Protocol 2: Enzyme Kinetics for Mode of Inhibition Analysis
Objective: To determine if the inhibition is ATP-competitive or non-competitive/allosteric.
Methodology:
-
Perform the In Vitro Kinase Inhibition Assay as described above.
-
Instead of a fixed ATP concentration, run the assay with a matrix of conditions:
-
Vary the ATP concentration (e.g., from 0.25x to 10x Km).
-
For each ATP concentration, test a range of inhibitor concentrations (e.g., 0x, 1x, 2x, and 4x IC50).
-
-
Data Analysis:
-
Calculate the reaction velocity for each condition.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[ATP]).
-
Interpretation:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive/Allosteric: Lines intersect on the x-axis or in the upper-left quadrant (Vmax decreases, Km is unchanged or changes).
-
-
Caption: Experimental workflow for mechanism of action validation.
3.3. Protocol 3: Cellular Activity Assessment
Objective: To determine if the compound can inhibit cell proliferation in a cancer cell line dependent on CK2 signaling, such as the renal cell carcinoma line 786-O.[9]
Methodology (MTT Assay):
-
Cell Culture: Seed 786-O cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 100 µM to 1 nM) for 72 hours. Include a DMSO vehicle control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value. An EC50 of 5 µM was observed for a related allosteric inhibitor.[9]
Alternative & Complementary Mechanisms of Action
While kinase inhibition is the leading hypothesis, the versatile 2-aminothiazole scaffold has been associated with other biological activities. These represent alternative or potentially complementary mechanisms.
-
Antimicrobial Activity: Functionally substituted 2-aminothiazoles have demonstrated potent antibacterial and antifungal activity.[11][12] Molecular docking studies suggest that these compounds may act by inhibiting key microbial enzymes such as MurB (involved in peptidoglycan synthesis) or CYP51 (lanosterol 14-α-demethylase).[11]
-
Anticonvulsant Properties: A structurally similar compound, N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide, was shown to enhance glutamate uptake in neuronal cultures, suggesting a potential role in modulating excitatory neurotransmission.[13]
Conclusion
Based on a comprehensive analysis of the existing literature on the 2-aminothiazole class, the most probable mechanism of action for this compound is the selective, allosteric inhibition of Protein Kinase CK2. This mode of action holds significant therapeutic promise due to its potential for high selectivity and ability to overcome resistance to traditional ATP-competitive inhibitors. The experimental protocols outlined in this guide provide a clear roadmap for validating this hypothesis, from initial in vitro potency and mode of action studies to cellular activity confirmation. Further investigation into alternative mechanisms, such as antimicrobial or neurological activities, may also reveal additional therapeutic applications for this promising compound.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant therapeutic agents.[1][2] Its inherent structural features and synthetic accessibility have propelled the development of a vast library of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the significant pharmacological properties of 2-aminothiazole derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and provide a critical analysis of structure-activity relationships to guide future drug design and development endeavors.
Introduction: The 2-Aminothiazole Core - A Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a variety of biologically active compounds.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with diverse biological targets. The versatility of the 2-aminothiazole core is further enhanced by the ease with which it can be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. A cornerstone of its synthesis is the Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring.[1][4]
The Hantzsch Thiazole Synthesis: A Foundational Methodology
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[1][4] This reaction proceeds through a cyclization and subsequent dehydration to yield the aromatic thiazole ring. The simplicity and high yields of this method have made it a workhorse in the synthesis of 2-aminothiazole libraries.
This protocol outlines a representative procedure for the synthesis of a basic 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar and hot plate
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Add methanol (5 mL) and a stir bar.[4]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[4]
-
Remove the reaction from the heat and allow it to cool to room temperature.[4]
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[4]
-
Filter the mixture through a Buchner funnel.[4]
-
Wash the collected solid with water to remove any remaining salts.[4]
-
Allow the solid to air dry to obtain the 2-amino-4-phenylthiazole product.[4]
Causality Behind Experimental Choices:
-
Methanol as Solvent: Methanol is a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Heating: The application of heat provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Sodium Carbonate Wash: The initial product of the Hantzsch synthesis is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the reaction mixture. The basic sodium carbonate solution deprotonates the thiazolium ion, leading to the precipitation of the neutral and less soluble 2-aminothiazole, thus enabling its isolation.
Hantzsch Thiazole Synthesis Workflow
Anticancer Activity: A Dominant Pharmacological Profile
The anticancer potential of 2-aminothiazole derivatives is arguably their most extensively studied biological activity.[1][2] Numerous derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The anticancer mechanism of these compounds is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Targeting Key Cancer Pathways
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[5]
VEGFR-2 Signaling Pathway and Inhibition
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of kinases that regulate the cell cycle. Uncontrolled CDK activity is a hallmark of cancer. Certain 2-aminothiazole derivatives have been shown to be potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[6][7]
CDK2 Signaling Pathway and Inhibition
-
Dasatinib: A Clinical Exemplar: Dasatinib, a potent anticancer drug, features a 2-aminothiazole core and functions as a multi-kinase inhibitor, targeting BCR-ABL and Src family kinases.[4][8][9][10][11] Its mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival.[8][9]
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][10][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Aminothiazole derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][14]
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
Exponential Growth Phase: Cells are seeded at a density that ensures they are in an exponential growth phase during the assay, providing a sensitive measure of growth inhibition.
-
Serial Dilutions: Using a range of concentrations allows for the determination of a dose-response curve and the calculation of the IC₅₀ value, a key metric of potency.
-
Solubilization Step: The formazan crystals are insoluble in aqueous solution. The solubilization step is crucial for accurate absorbance measurement.
Structure-Activity Relationship (SAR) in Anticancer Derivatives
The anticancer activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the amino group.
| Position | Substituent Effect on Anticancer Activity | Reference(s) |
| C2-Amino | Acylation or arylation can significantly enhance activity. The nature of the acyl or aryl group is critical. | [5] |
| C4-Position | Substitution with aryl or substituted aryl groups is generally favorable for activity. | [1] |
| C5-Position | Introduction of small alkyl or electron-withdrawing groups can modulate activity. | [15] |
Table 1: General Structure-Activity Relationships of 2-Aminothiazole Derivatives for Anticancer Activity.
For instance, a study on a series of 2-aminothiazole derivatives revealed that compounds with a 3-propanamido function at the 2-amino position showed improved activity compared to those with a 2-acetamido moiety.[1] Furthermore, aromatic substitutions at the C4 and C5 positions generally led to better antitumor activity than aliphatic substitutions.[1]
Antimicrobial Activity: Combating Pathogenic Microbes
2-Aminothiazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3][16] Their mechanism of action can vary, but often involves the disruption of essential microbial processes.
Evaluation of Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][11][17][18]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
2-Aminothiazole derivative (test compound)
-
Sterile 96-well microplate
-
Inoculum of the microorganism standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the 2-aminothiazole derivative in the broth medium directly in the wells of the 96-well plate.[9]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[11]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the assay.
-
Two-Fold Serial Dilutions: This method allows for the precise determination of the MIC value.
-
Growth and Sterility Controls: Including wells with only broth and inoculum (growth control) and only broth (sterility control) validates the experimental results.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives
The antimicrobial activity of 2-aminothiazole derivatives is also heavily influenced by their chemical structure.
| Position | Substituent Effect on Antimicrobial Activity | Reference(s) |
| C2-Amino | Substitution with various aromatic and heterocyclic moieties can enhance antibacterial and antifungal activity. | [19] |
| C4-Position | Aryl groups with specific substitutions (e.g., halogens) can increase potency. | [20] |
| C5-Position | Introduction of groups like pyrazoline has been shown to be beneficial for antimicrobial activity. | [19] |
Table 2: General Structure-Activity Relationships of 2-Aminothiazole Derivatives for Antimicrobial Activity.
For example, studies have shown that the introduction of a pyrazoline ring at the C5-position of the 2-aminothiazole scaffold can lead to potent antibacterial and antifungal agents.[19] The nature of the substituents on the pyrazoline ring and the C2-amino group further modulates this activity.[19]
Anti-inflammatory and Neuroprotective Activities: Expanding the Therapeutic Horizon
Beyond their well-established anticancer and antimicrobial properties, 2-aminothiazole derivatives have shown promise as anti-inflammatory and neuroprotective agents.
Anti-inflammatory Mechanism: Modulation of NF-κB Signaling
The anti-inflammatory effects of some 2-aminothiazole derivatives are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][21] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway and its Modulation
Neuroprotective Mechanism: Activation of the PI3K/Akt Pathway
The neuroprotective effects of certain 2-aminothiazole derivatives are linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][22][23][24][25] This pathway plays a crucial role in promoting neuronal survival and protecting against apoptosis.
PI3K/Akt Signaling Pathway and its Activation
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential in the fields of oncology, infectious diseases, and neuroinflammation. The synthetic tractability of the 2-aminothiazole core, coupled with a growing understanding of its structure-activity relationships, provides a solid foundation for the rational design of next-generation drug candidates. Future research should focus on the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, exploring novel biological targets and combination therapies will undoubtedly unlock the full therapeutic potential of this versatile and privileged scaffold.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 10. youtube.com [youtube.com]
- 11. Dasatinib - Wikipedia [en.wikipedia.org]
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- 17. purformhealth.com [purformhealth.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
The 2-Aminothiazole Core: A Cornerstone in Medicinal Chemistry's Architectural History
An In-depth Technical Guide on the Discovery, Synthesis, and Enduring Legacy of Substituted 2-Aminothiazoles
Abstract
The 2-aminothiazole moiety, a seemingly simple heterocyclic scaffold, has proven to be a remarkably versatile and enduring building block in the landscape of drug discovery and development. From its initial synthesis in the late 19th century to its central role in modern targeted therapies, the journey of the substituted 2-aminothiazole is a compelling narrative of chemical ingenuity and pharmacological innovation. This guide provides a comprehensive exploration of the discovery and history of this privileged structure, delving into the foundational synthetic methodologies, their mechanistic underpinnings, and the evolution of its applications that have led to numerous life-saving therapeutics. We will examine the seminal Hantzsch thiazole synthesis, trace the development of key derivatives such as the revolutionary sulfa drugs, and highlight its contemporary significance in oncology and beyond. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only historical context but also practical, field-proven insights into the synthesis and application of this critical pharmacophore.
The Genesis of a Privileged Scaffold: Discovery and Early History
The story of the 2-aminothiazole begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The synthesis of novel ring systems was a primary focus for organic chemists, driven by the desire to understand the fundamental principles of chemical bonding and to create new substances with unique properties.[1] It was within this context that Arthur Hantzsch, in 1887, first described a versatile method for the synthesis of thiazoles, a reaction that would come to bear his name and remain a cornerstone of heterocyclic synthesis for over a century.[2]
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[1][2] This straightforward and generally high-yielding reaction provided chemists with a reliable tool for constructing the thiazole ring. The use of thiourea as the thioamide component directly afforded the 2-aminothiazole scaffold, opening the door to a new class of compounds for investigation.[1] The initial discoveries were largely of academic interest, contributing to the growing knowledge base of organic chemistry. However, the true potential of the 2-aminothiazole core would not be fully realized until the advent of the age of chemotherapy.
Foundational Synthetic Methodologies: The Hantzsch Thiazole Synthesis
The enduring utility of the Hantzsch synthesis lies in its simplicity and adaptability, allowing for the introduction of a wide variety of substituents onto the thiazole ring.[3] The fundamental reaction involves the condensation of an α-haloketone with a thioamide, leading to the formation of the thiazole ring through a multi-step mechanism.[1][3]
The Reaction Mechanism: A Stepwise Elucidation
The Hantzsch thiazole synthesis proceeds through a well-established sequence of reactions:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide ion.[3][4]
-
Cyclization: An intramolecular nucleophilic attack then occurs, with the nitrogen atom of the thioamide attacking the carbonyl carbon of the ketone. This step forms a five-membered ring intermediate.[1][3]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration, with the loss of a water molecule, to form the aromatic thiazole ring.[3] The aromaticity of the final product provides a significant thermodynamic driving force for the reaction.[4]
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a representative example of the Hantzsch synthesis for the preparation of a substituted 2-aminothiazole.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
20 mL scintillation vial
-
Hot plate with stirring capability
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add methanol (5 mL) and a stir bar to the vial.[1]
-
Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C) for 30 minutes.[1]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[1]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[1][4]
-
Filter the mixture through a Buchner funnel.[1]
-
Wash the collected solid with water to remove any remaining salts.[1]
-
Spread the collected solid on a tared watch glass and allow it to air dry.[1]
-
Once dry, determine the mass of the product and calculate the percent yield.[1]
Self-Validation: The purity of the synthesized 2-amino-4-phenylthiazole can be assessed by determining its melting point and by thin-layer chromatography (TLC) analysis.[1] Further characterization can be achieved using spectroscopic methods such as NMR.[1]
The Rise of a "Wonder Drug": The Sulfathiazole Era
The therapeutic potential of the 2-aminothiazole core was dramatically unveiled with the development of sulfathiazole in the late 1930s.[5] This discovery was a direct descendant of the groundbreaking work of Gerhard Domagk, who in the early 1930s, discovered the antibacterial properties of the azo dye, Prontosil.[5] Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[5] This revelation ignited a flurry of research to synthesize and test thousands of sulfanilamide derivatives, in a quest for improved potency and reduced toxicity.[5]
Sulfathiazole emerged from this intensive effort as a highly effective antibacterial agent.[5] Its synthesis involved the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by deacetylation.[5][6]
Caption: General Synthetic Pathway for Sulfathiazole.
Before the widespread availability of penicillin, sulfa drugs like sulfathiazole were among the first truly effective systemic antimicrobials, revolutionizing the treatment of bacterial infections and dramatically reducing mortality rates from diseases that were previously life-threatening.[5] However, the emergence of bacterial resistance and the development of less toxic antibiotics, such as penicillin, eventually led to a decline in the use of sulfathiazole.[7] Despite its diminished clinical role today, the story of sulfathiazole remains a pivotal chapter in the history of medicine, firmly establishing the 2-aminothiazole scaffold as a privileged structure in drug discovery.[5][7]
The Modern Era: A Scaffold of Unparalleled Versatility
The legacy of sulfathiazole paved the way for the continued exploration of the 2-aminothiazole core in medicinal chemistry. Over the decades, this versatile scaffold has been incorporated into a vast array of therapeutic agents, targeting a wide range of diseases.[8][9] The 2-aminothiazole moiety is now recognized as a key pharmacophore, appearing in drugs with diverse pharmacological activities.[8][10]
A Spectrum of Biological Activities
Substituted 2-aminothiazoles have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer: The 2-aminothiazole core is a central feature in several modern anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[11] Numerous derivatives have shown potent and selective inhibitory activity against a wide range of human cancer cell lines.[11][12]
-
Antimicrobial: Beyond the sulfa drugs, the 2-aminothiazole scaffold is found in various antibacterial and antifungal agents.[13][14]
-
Anti-inflammatory: The non-steroidal anti-inflammatory drug (NSAID) Meloxicam contains a 2-aminothiazole ring.[8][9]
-
Antiviral, Anticonvulsant, and Antidiabetic: The versatility of the 2-aminothiazole structure has led to its investigation and application in a multitude of other therapeutic areas.[8][11]
The following table summarizes some of the key drug classes and representative examples that feature the 2-aminothiazole core:
| Therapeutic Area | Drug Class | Representative Drug(s) |
| Oncology | Tyrosine Kinase Inhibitor | Dasatinib |
| PI3K Inhibitor | Alpelisib | |
| Infectious Diseases | Sulfonamide Antibiotic | Sulfathiazole |
| Cephalosporin Antibiotic | Cefdinir | |
| Inflammation | NSAID | Meloxicam |
| Gastrointestinal | H₂ Receptor Antagonist | Famotidine |
Privileged Structure or Toxicophore: A Dual Nature
While the 2-aminothiazole functionality is widely regarded as a privileged structural feature in drug discovery, it is not without its challenges.[15] The aminothiazole group has also been classified as a potential toxicophore, susceptible to metabolic activation that can lead to the formation of reactive metabolites.[15] This underscores the importance of careful structural modification and thorough toxicological evaluation during the drug development process. The promiscuity of some 2-aminothiazole fragments in biophysical binding assays also suggests that caution is warranted when using this scaffold as a starting point for fragment-based drug discovery.[16]
Conclusion: An Enduring Legacy and a Bright Future
The discovery and history of substituted 2-aminothiazoles is a testament to the power of fundamental organic synthesis and its profound impact on human health. From its humble beginnings in the late 19th century to its current status as a cornerstone of medicinal chemistry, the 2-aminothiazole scaffold has proven to be a remarkably fruitful source of therapeutic innovation. The Hantzsch synthesis, a classic reaction now well over a century old, continues to be a valuable tool for the construction of this important heterocyclic system. The journey from the academic curiosity of the first thiazoles to the life-saving impact of sulfathiazole and the targeted therapies of today illustrates a remarkable trajectory of scientific progress. As our understanding of disease biology continues to deepen, the versatile and adaptable 2-aminothiazole core is poised to remain a vital component in the armamentarium of medicinal chemists for the foreseeable future, promising the development of new and improved therapies for a wide range of human diseases.
References
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- 9. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of 5-(4-fluoro-benzyl)-thiazol-2-ylamine
This guide provides a comprehensive technical overview of the methodologies required to assess the aqueous solubility and chemical stability of the novel therapeutic candidate, 5-(4-fluoro-benzyl)-thiazol-2-ylamine. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
Introduction
This compound is a small molecule of interest in contemporary drug discovery programs. Its core structure, featuring a thiazole ring, suggests potential biological activity, while the fluorobenzyl moiety can influence key physicochemical properties such as lipophilicity and metabolic stability. A thorough understanding of its solubility and stability is paramount, as these characteristics are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life.[1][2][3] This guide will detail the necessary experimental frameworks to build a comprehensive physicochemical profile of this compound.
Physicochemical Properties
A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₁₀H₉FN₂S | - |
| Molecular Weight | 208.26 g/mol | [4] |
| Melting Point | 135-136 °C | [5] |
| pKa (predicted) | 5.07 ± 0.10 | [5] |
| Boiling Point (predicted) | 354.2 ± 22.0 °C | [5] |
| Density (predicted) | 1.317 ± 0.06 g/cm³ | [5] |
The predicted pKa of 5.07 suggests that the compound's solubility will be pH-dependent, with higher solubility expected in acidic conditions due to the protonation of the 2-amino group on the thiazole ring.
Part 1: Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and, consequently, its therapeutic efficacy.[6] We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that dissolves in an aqueous buffer from a concentrated stock solution (typically in DMSO) over a short period. It is a high-throughput method often employed in early drug discovery to rank compounds.[3]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, ensuring the final DMSO concentration is below 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution at equilibrium.[7] This is considered the "true" solubility and is crucial for later stages of drug development.[7]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the thermodynamic solubility in mg/mL or µg/mL for each pH condition.
References
- 1. Discovery solubility measurement and assessment with drug development in mind - OAK Open Access Archive [oak.novartis.com]
- 2. Discovery solubility measurement and assessment of small molecules with drug development in mind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]
- 5. 315241-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 7. pharmatutor.org [pharmatutor.org]
Methodological & Application
in vitro assay development for 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Application Note & Protocols
Topic: A Strategic Framework for In Vitro Assay Development for Novel Thiazole Derivatives: A Case Study with 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The thiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] When a novel thiazole derivative such as this compound is synthesized, a systematic and multi-tiered approach to in vitro assay development is crucial for elucidating its biological activity and mechanism of action. This document provides a comprehensive guide for researchers, outlining a strategic framework for the initial characterization of this compound. The proposed workflow begins with foundational cytotoxicity profiling to establish a therapeutic window, followed by a series of hypothesis-driven assays based on the known biological landscape of thiazole-containing molecules. Detailed, step-by-step protocols are provided for cytotoxicity, antimicrobial susceptibility, biochemical kinase inhibition, microtubule dynamics, and protein-protein interaction assays. This guide emphasizes the causality behind experimental choices and the inclusion of self-validating systems to ensure data integrity and reproducibility.[4][5]
Introduction: The Rationale for a Tiered Assay Strategy
The process of characterizing a novel chemical entity begins with broad, fundamental questions before progressing to more specific, mechanistic inquiries.[6] For a compound like this compound, whose specific biological target is not yet known, a tiered or cascaded assay approach is the most efficient path forward. This strategy prevents the premature allocation of resources to complex assays that may be irrelevant if the compound is, for example, broadly cytotoxic at low concentrations.
Our proposed framework is structured in three phases:
-
Phase 1: Foundational Profiling. Determines the compound's intrinsic cytotoxicity and screens for broad-spectrum activities suggested by its chemical class, such as antimicrobial effects.[1][7]
-
Phase 2: Hypothesis-Driven Target Class Screening. Explores plausible mechanisms of action based on the established pharmacology of the thiazole scaffold, including kinase inhibition, microtubule disruption, and modulation of protein-protein interactions.[8][9][10]
-
Phase 3: Assay Validation and Data Interpretation. Focuses on the critical parameters that ensure the reliability and reproducibility of the generated data, which is essential for making go/no-go decisions in a drug discovery pipeline.[4][5]
This application note serves as a practical guide to implementing this strategy, providing both the "how" and the "why" for each experimental step.
References
- 1. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. nanobioletters.com [nanobioletters.com]
- 4. nibib.nih.gov [nibib.nih.gov]
- 5. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]
- 9. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 10. Protein-Protein Interactions | PPI Drug Discovery | Domainex [domainex.co.uk]
Application Notes and Protocols for High-Throughput Screening with 2-Aminothiazole Libraries
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous clinically approved drugs and its versatile binding capabilities.[1][2][3][4] This structural motif is a common feature in libraries used for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a wide array of diseases, including cancer, infectious diseases, and neurological disorders.[5][6][7] However, the very properties that make 2-aminothiazoles attractive also present a significant challenge: they are notorious for being "frequent hitters" or Pan-Assay Interference Compounds (PAINS).[1][6][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns with 2-aminothiazole libraries. We will delve into the causality behind experimental choices, from assay development to a rigorous hit validation cascade, ensuring the generation of high-quality, actionable data.
The Double-Edged Sword: Understanding the 2-Aminothiazole Scaffold in HTS
The 2-aminothiazole core offers a unique combination of features that contribute to its biological activity. The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with protein targets.[1] The amino group provides a key attachment point for a variety of substituents, allowing for the creation of large and diverse chemical libraries.[10][11] This chemical tractability has led to the development of 2-aminothiazole-based inhibitors for a range of targets, including kinases and other enzymes.[5][7]
However, this inherent reactivity and binding promiscuity are also the root cause of the frequent false positives observed in HTS assays.[1][6][8][9] These "promiscuous 2-aminothiazoles" (PrATs) can interfere with assay technologies through various mechanisms, such as aggregation, redox cycling, or non-specific binding to proteins.[1][6] Therefore, a successful HTS campaign with a 2-aminothiazole library is not merely about identifying initial "hits," but about systematically eliminating these false positives to uncover the true gems.
Designing a Self-Validating HTS Workflow
A meticulously planned workflow is paramount to navigating the complexities of screening 2-aminothiazole libraries. The following diagram illustrates a robust, multi-stage process designed to maximize the identification of genuine hits while minimizing the chase of misleading artifacts.
References
- 1. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. irbm.com [irbm.com]
The Strategic Incorporation of Fluorinated Thiazoles in Modern Medicinal Chemistry
APPLICATION NOTE & PROTOCOL
Abstract
The fusion of a thiazole nucleus with fluorine atoms or fluorine-containing moieties has emerged as a powerful strategy in drug discovery. This guide provides an in-depth analysis of the roles of fluorinated thiazoles, detailing the rationale behind their use, comprehensive synthetic protocols, and standardized methods for biological evaluation. We will explore how the unique properties of fluorine—such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of thiazole-based drug candidates. This document serves as a[1][2][3] practical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and actionable experimental protocols.
Introduction: The Synergistic Advantage of Fluorine and Thiazole
The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs, including antivirals like Ritonavir and anti-gout agents like Febuxostat. Its aromatic nature, comb[4][5][6]ined with the presence of nitrogen and sulfur heteroatoms, allows it to engage in a wide range of non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.
The introduction of fluo[7]rine into this scaffold imparts a range of beneficial properties that can address common challenges in drug development.
-
Metabolic Stabilit[2][3]y: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.
-
Enhanced Binding Af[8]finity: Fluorine's high electronegativity can alter the electronic properties of the thiazole ring and adjacent functional groups. This can lead to more fav[1]orable electrostatic interactions with amino acid residues in the target protein, increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: Strategic fluorination can influence a molecule's lipophilicity, permeability, and pKa. For instance, a trifluoro[3][9]methyl (-CF3) group is highly lipophilic and can enhance a compound's ability to cross cellular membranes.
-
Conformational Cont[10]rol: The introduction of fluorine can induce specific conformational preferences in a molecule, locking it into a bioactive conformation that is optimal for binding to its target.
This guide will provide [3]the protocols and scientific rationale necessary to harness these advantages in a laboratory setting.
Synthetic Protocols for Fluorinated Thiazoles
The most common and versatile method for synthesizing the thiazole ring is the Hantzsch Thiazole Synthesis . This method involves the [7]cyclocondensation of an α-haloketone with a thioamide-containing compound.
Workflow: Hantzsc[7]h Thiazole Synthesis
The general workflow for this synthesis is straightforward and adaptable for creating a diverse library of fluorinated thiazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole: A versatile pharmacophore moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. ctppc.org [ctppc.org]
- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-(4-fluoro-benzyl)-thiazol-2-ylamine Analogs
Introduction: The Privileged 2-Aminothiazole Scaffold in Oncology
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing potent and selective ligands for a multitude of biological targets.[1] This heterocyclic system is a key structural component in several clinically approved drugs. In the realm of oncology, 2-aminothiazole derivatives have demonstrated significant therapeutic potential by targeting critical pathways involved in cancer progression.[2] These compounds have been successfully developed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases, which are frequently dysregulated in various malignancies.[2][3]
The 5-(4-fluoro-benzyl)-thiazol-2-ylamine core represents a promising platform for the development of novel anticancer agents. The introduction of the 4-fluorobenzyl group at the 5-position of the thiazole ring can enhance binding affinity to target proteins through various molecular interactions, including hydrophobic and halogen bonding. The fluorine atom, in particular, can modulate the physicochemical properties of the molecule, such as metabolic stability and membrane permeability, which are crucial for drug development.[4]
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogs. It details the synthetic protocols for generating a library of these compounds, robust methodologies for their biological evaluation, and an analysis of the key structural features that govern their anticancer activity.
Synthetic Protocols: Building the Analog Library
The synthesis of this compound analogs typically begins with the preparation of the core amine, followed by diversification at the 2-amino position.
Protocol 1: Synthesis of the Core Intermediate: this compound
This protocol outlines the Hantzsch thiazole synthesis, a classical and efficient method for constructing the 2-aminothiazole ring system.
Workflow:
Caption: Synthesis of the this compound core.
Materials and Reagents:
-
1-(4-fluorophenyl)propan-2-one
-
Bromine (Br₂)
-
Hydrobromic acid (HBr) in acetic acid (33%)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Bromination: To a solution of 1-(4-fluorophenyl)propan-2-one (1 equivalent) in acetic acid, add hydrobromic acid in acetic acid. Cool the mixture to 0-5°C and add bromine (1 equivalent) dropwise while maintaining the temperature. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-bromo-1-(4-fluorophenyl)propan-2-one.
-
Cyclocondensation: Dissolve the crude bromo-ketone and thiourea (1.1 equivalents) in ethanol. Reflux the mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography to afford pure this compound.
Protocol 2: Diversification via N-Acylation
The 2-amino group serves as a key handle for introducing diverse functionalities. N-acylation is a common strategy to explore the SAR at this position. The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide is provided as a representative example.[5]
Workflow:
Caption: N-acylation of the core amine.
Materials and Reagents:
-
This compound
-
Chromane-3-carbonyl chloride (or other desired acyl chloride)
-
Triethylamine
-
Anhydrous dioxane
-
Water
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dioxane, add a solution of chromane-3-carbonyl chloride (1 equivalent) in dioxane dropwise at room temperature.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water. Collect the resulting precipitate by filtration and recrystallize from a suitable solvent system (e.g., ethanol/DMF) to yield the pure N-acylated product.[5]
Biological Evaluation: Protocols for Anticancer Activity
A tiered approach is recommended for evaluating the anticancer potential of the synthesized analogs, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: Cell Migration and Invasion Assays (Transwell Assay)
These assays are crucial for evaluating the anti-metastatic potential of the compounds.[1][7][8][9]
Workflow:
Caption: General workflow for Transwell migration and invasion assays.
Materials and Reagents:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (as chemoattractant)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
-
Inverted microscope
Procedure:
-
Insert Preparation: For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts.
-
Assay Assembly: Place the inserts into the wells of a 24-well plate containing complete medium (with FBS as a chemoattractant) in the lower chamber.
-
Incubation: Incubate the plates for a period that allows for significant migration/invasion (typically 12-48 hours).
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the cells that have migrated to the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope. Calculate the percentage of inhibition of migration or invasion compared to the control.
Protocol 5: In Vitro Kinase Inhibition Assay
Given that kinases are primary targets for 2-aminothiazoles, a direct enzymatic assay is essential to confirm target engagement and determine inhibitory potency.[10][11]
Workflow:
Caption: General workflow for a luminescence-based kinase inhibition assay.
Materials and Reagents:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent. For luminescence-based assays, this typically involves quantifying the amount of ADP produced.[10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold allows for the elucidation of key structural features required for potent anticancer activity. The following SAR trends are based on published data for this and closely related 2-aminothiazole series.
Logical Relationship of SAR:
Caption: Key positions for SAR modulation on the core scaffold.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the representative anticancer activity of a key analog and provides a framework for tabulating data from a larger library of synthesized compounds.
| Compound | Modification (R1 at 2-amino position) | Target Cell Line | IC₅₀ (µM) | Reference |
| 1 | -H (Parent Amine) | - | - | - |
| 2 | Chroman-3-carboxamide | Melanoma (MDA-MB-435) | < 0.01 | [5] |
| 2 | Chroman-3-carboxamide | Ovarian (OVCAR-3) | < 0.01 | [5] |
| 2 | Chroman-3-carboxamide | CNS (SF-295) | < 0.01 | [5] |
| 3 | [Example: Phenylacetamide] | [e.g., A549] | [Hypothetical Value] | - |
| 4 | [Example: 4-chlorobenzamide] | [e.g., A549] | [Hypothetical Value] | - |
Note: The potent activity of compound 2 was reported as Growth Percentage (GP) values, with significant negative values indicating cell kill. For the purpose of this table, this is represented as sub-micromolar IC₅₀ to convey high potency.
Key SAR Insights:
-
The 2-Amino Position (R1):
-
Unsubstituted Amine: The parent this compound generally serves as a building block and exhibits lower anticancer potency compared to its N-substituted analogs.
-
N-Acylation: The introduction of an amide or urea functionality at the 2-amino position is critical for high potency. The nature of the acyl group significantly influences activity. Large, hydrophobic, and conformationally constrained groups, such as the chroman-3-carboxamide, can lead to exceptionally potent compounds.[5] This suggests that the R1 group engages in critical interactions within the target's binding site.
-
-
The 5-Benzyl Position (R2):
-
4-Fluoro Substitution: The presence of a fluorine atom at the para-position of the benzyl ring is a common feature in potent kinase inhibitors. This substitution can enhance binding affinity through favorable interactions with the protein and improve metabolic stability by blocking a potential site of oxidation.[4]
-
Other Substitutions: Exploration of other substituents (e.g., chloro, methyl, methoxy) on the benzyl ring is a valuable strategy to fine-tune potency and selectivity against different cancer cell lines or specific kinase targets.
-
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of novel and potent anticancer agents. The synthetic routes are straightforward, allowing for the generation of diverse analog libraries. The biological evaluation protocols provided herein offer a robust framework for identifying lead compounds with desirable cytotoxic and anti-metastatic properties.
Future SAR studies should focus on:
-
A systematic exploration of a wide range of amides and ureas at the 2-amino position to further probe the binding pocket of the biological target(s).
-
Investigation of bioisosteric replacements for the 4-fluorobenzyl group to optimize pharmacokinetic and pharmacodynamic properties.
-
Elucidation of the precise molecular targets (e.g., specific kinases) for the most potent analogs through comprehensive kinase profiling and cellular mechanism-of-action studies.
By integrating synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of this promising class of compounds can be realized.
References
- 1. corning.com [corning.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. Transwell assay for cell migration and invasion [bio-protocol.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Development of 5-(4-fluoro-benzyl)-thiazol-2-ylamine Derivatives for Enhanced Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for the systematic development of derivatives based on the lead compound, 5-(4-fluoro-benzyl)-thiazol-2-ylamine. We will explore rational design strategies, synthetic methodologies, bioassay protocols, and structure-activity relationship (SAR) analysis to optimize for enhanced potency and selectivity. For the purpose of this guide, we will hypothesize that the primary target is a protein kinase, a major class of therapeutic targets where dysregulation is a hallmark of many diseases.[2][3]
Introduction and Rationale for Derivatization
The lead compound, this compound, possesses several key features that make it an attractive starting point for a drug discovery program. The 2-aminothiazole core is a versatile scaffold, the 4-fluorobenzyl group provides a vector for exploring a key binding pocket, and the primary amine at the 2-position serves as a crucial handle for synthetic modification.[1][4]
The primary goals for developing derivatives of this lead compound are:
-
Enhance Potency: To increase the binding affinity of the compound for its biological target, thereby lowering the effective therapeutic dose.
-
Improve Selectivity: To minimize off-target effects by designing compounds that preferentially bind to the target of interest over other related proteins, such as homologous kinases.[5][6]
-
Optimize ADMET Properties: To improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, which is a critical factor for clinical success.[[“]][8]
Our strategy will be guided by established medicinal chemistry principles, including SAR analysis and computational modeling, to rationally design the next generation of compounds.[9][10]
Strategic Derivatization Workflow
A successful derivatization program follows an iterative cycle of design, synthesis, and testing. This workflow ensures that data from each round of experiments informs the design of subsequent compound libraries, progressively refining the molecules toward a clinical candidate.
Figure 1: Iterative workflow for derivative development.
Synthetic Chemistry Protocols
The primary amine at the C2-position and the benzyl ring at the C5-position are the most synthetically tractable points for modification.
General Synthesis of the Core Scaffold
The this compound core can be synthesized via a Hantzsch thiazole synthesis.
Protocol 1: Synthesis of this compound
-
Step 1: Bromination. React 3-(4-fluorophenyl)propionaldehyde with a brominating agent (e.g., N-bromosuccinimide) in a suitable solvent like carbon tetrachloride to yield 2-bromo-3-(4-fluorophenyl)propionaldehyde.
-
Step 2: Cyclization. Add thiourea to the reaction mixture from Step 1.
-
Step 3: Reflux. Heat the mixture under reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification. After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.
Derivatization at the C2-Amine
The nucleophilicity of the C2-amine allows for a wide range of modifications, such as acylation, alkylation, and sulfonylation.[4][11]
Protocol 2: N-Acylation of the C2-Amine
-
Dissolution. Dissolve this compound (1 equivalent) in a dry aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Base Addition. Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Acylating Agent. Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Reaction. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Purification. Upon completion, quench the reaction with water and extract with an organic solvent. Purify the crude product via column chromatography or recrystallization.
Causality Note: The use of a non-nucleophilic base is crucial to deprotonate the C2-amine, increasing its nucleophilicity without competing in the reaction. Cooling the reaction initially helps to control the exothermic reaction of the acylation.
Bioassay Protocols for Screening Derivatives
For our hypothetical kinase target, "Kinase X," a tiered screening approach will be employed to efficiently identify promising derivatives.
Primary Screen: In Vitro Kinase Activity Assay
The initial screen will determine the half-maximal inhibitory concentration (IC50) of each compound directly against the purified Kinase X enzyme. A luminescence-based assay that quantifies ATP consumption is a robust and high-throughput method.[2]
Protocol 3: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a white, opaque 96-well plate, add the following to each well:
-
2.5 µL of serially diluted compound or DMSO (vehicle control).
-
2.5 µL of Kinase X enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal concentrations should be determined empirically, typically near the Km for ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[2]
Secondary Screen: Cell-Based Assay
Compounds with potent biochemical activity (e.g., IC50 < 1 µM) will advance to cell-based assays to assess their activity in a more physiologically relevant context. This step helps to evaluate cell permeability and engagement with the target in its native environment.
Structure-Activity Relationship (SAR) Analysis
The data gathered from the screening assays are crucial for building an SAR model. This analysis links specific structural modifications to changes in biological activity, guiding the design of the next generation of compounds.[9][12]
Table 1: Hypothetical SAR Data for C2-Amide Derivatives of this compound
| Compound ID | R-Group (at C2-Amide) | Kinase X IC50 (nM) |
| LEAD-001 | -H | 2500 |
| DERIV-001 | -COCH₃ | 850 |
| DERIV-002 | -CO-Cyclopropyl | 150 |
| DERIV-003 | -CO-Phenyl | 500 |
| DERIV-004 | -CO-CH₂-Phenyl | 980 |
| DERIV-005 | -SO₂-CH₃ | >10,000 |
Interpretation of Hypothetical Data:
-
Acylation improves activity: Simple acylation (DERIV-001) improved potency over the parent amine (LEAD-001).
-
Small, rigid groups are favored: The cyclopropyl group (DERIV-002) provided a significant boost in potency, suggesting a compact, hydrophobic binding pocket.
-
Bulky aromatic groups are less tolerated: The larger phenyl group (DERIV-003) was less active than the cyclopropyl, indicating potential steric hindrance.
-
Linker length matters: Increasing the distance to the phenyl ring (DERIV-004) was detrimental.
-
Amide is key: Replacing the amide with a sulfonamide (DERIV-005) abolished activity, suggesting the amide carbonyl is a key hydrogen bond acceptor.
Integration of In Silico Drug Design
Computational methods are integral to modern drug discovery, accelerating the design-synthesize-test cycle.[13][14][15]
Figure 2: Workflow for structure-based in silico design.
Protocol 4: Molecular Docking Protocol
-
Target Preparation: Obtain a 3D structure of Kinase X (either from crystallography or a high-quality homology model). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate 3D conformations of the designed derivatives and assign appropriate atom types and charges.
-
Binding Site Definition: Define the docking grid box around the known ATP-binding site of the kinase.[15]
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligands within the active site.
-
Pose Analysis & Scoring: Analyze the predicted binding poses. Use scoring functions to estimate the binding affinity and rank the compounds.[14] Prioritize candidates that show favorable interactions (e.g., hydrogen bonds with the kinase hinge region, hydrophobic interactions) for synthesis.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the development of derivatives of this compound. By combining rational medicinal chemistry strategies, efficient synthetic protocols, a tiered biological screening cascade, and powerful in silico tools, research teams can systematically optimize this lead scaffold. The iterative process of SAR analysis and data-driven design is paramount to enhancing potency and selectivity, ultimately leading to the identification of a preclinical candidate with a promising therapeutic profile. Future work should focus on exploring modifications to the 4-fluorobenzyl ring and the thiazole C4 position to further probe the target's binding site and optimize pharmacokinetic properties.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. How to improve drug selectivity? [synapse.patsnap.com]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 12. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is in silico drug discovery? [synapse.patsnap.com]
- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Hantzsch Thiazole Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction to construct thiazole rings—a core scaffold in many pharmaceuticals.[1] Here, we move beyond simple protocols to delve into the mechanistic underpinnings of the reaction, providing you with the insights needed to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Understanding the Foundation: The Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole.[2][3] The reaction is prized for its reliability and the straightforward nature of its execution, often resulting in high yields.[1] The process unfolds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiazole ring.[1][4]
A foundational understanding of this mechanism is critical for effective troubleshooting. Each step presents potential pitfalls and opportunities for optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is one of the most common frustrations encountered. The root cause often lies in one or more of the following factors:
-
Suboptimal Temperature: The Hantzsch synthesis typically requires thermal energy to overcome the activation barriers of the intermediate steps.[4] If the reaction is too cold, it may proceed slowly or not at all. Conversely, excessive heat can lead to decomposition of reactants or products and the formation of side products.
-
Improper Solvent Selection: The choice of solvent is critical for ensuring that both the α-haloketone and the thioamide are sufficiently soluble to react. Alcohols like methanol and ethanol are common choices.[1] However, for less soluble substrates, exploring solvent mixtures or alternative solvents may be necessary.[5][6]
-
Reagent Purity: The purity of your starting materials, particularly the α-haloketone, is paramount. Impurities can engage in side reactions, consuming your reactants and complicating your purification.
-
Inefficient Work-up and Isolation: The desired thiazole product may be lost during the work-up procedure. For instance, many thiazole products will precipitate from the reaction mixture upon neutralization.[1][4] Ensuring the correct pH and allowing adequate time for precipitation are crucial for maximizing recovery.
Caption: A systematic approach to diagnosing and resolving low reaction yields.
Experimental Protocol: A Baseline for Optimization
This protocol, adapted from established methods, provides a solid starting point for the synthesis of 2-amino-4-phenylthiazole.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Stir bar and 20 mL scintillation vial
-
Hot plate with stirring capability
-
Buchner funnel and side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol and a stir bar to the vial.[1]
-
Heat the mixture to approximately 100°C with continuous stirring for 30 minutes.[1][7]
-
Remove the vial from the heat and allow the solution to cool to room temperature.[1]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[1] This step neutralizes the hydrobromide salt of the thiazole, causing the free base to precipitate.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the filter cake with water to remove any remaining salts.[1]
-
Allow the solid to air dry on a watch glass.[1]
FAQ 2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?
Side reactions are a primary cause of reduced yield and purification difficulties. The nature of the Hantzsch synthesis intermediates makes them susceptible to alternative reaction pathways.
-
Formation of Isomeric Products: When using N-substituted thioamides, there is a possibility of forming regioisomers. The reaction conditions, particularly the acidity of the medium, can influence the regioselectivity.[8]
-
Decomposition of Starting Materials: α-Haloketones can be unstable, especially at elevated temperatures or in the presence of bases, leading to self-condensation or other decomposition pathways.
Strategies to Minimize Side Reactions:
| Strategy | Rationale |
| Control of Reaction Temperature | Lowering the temperature can sometimes favor the desired reaction pathway over higher-activation-energy side reactions. |
| Use of a Catalyst | Modern variations of the Hantzsch synthesis employ catalysts to improve efficiency and selectivity, potentially reducing the required reaction time and temperature.[5][6] |
| Solvent-Free Conditions | In some cases, running the reaction neat (without a solvent) can accelerate the desired reaction and minimize side product formation.[9] |
| Microwave Irradiation | Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some instances, improve yields and purity by minimizing the time reactants are exposed to high temperatures.[10][11] |
FAQ 3: My product is difficult to purify. What are some effective purification strategies?
While the Hantzsch synthesis often yields a product that can be isolated by simple filtration, some derivatives may require more rigorous purification.[1]
-
Recrystallization: If your crude product is a solid, recrystallization from an appropriate solvent is often the most effective method for achieving high purity.
-
Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel chromatography can be employed.[12] A common mobile phase for thiazole derivatives is a mixture of ethyl acetate and hexanes.[1]
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from non-basic impurities.
Caption: A decision tree for selecting an appropriate purification method.
Advanced Optimization Strategies
For challenging substrates or when aiming for the highest possible efficiency, consider these advanced techniques:
-
Catalyst Screening: While the classic Hantzsch synthesis is often performed without a catalyst, modern iterations have demonstrated the benefits of using catalysts such as silica-supported tungstosilicic acid to achieve high yields.[5][6]
-
Alternative Reagents: The toxicity of α-haloketones is a notable drawback of the traditional Hantzsch synthesis.[13] Research has explored the use of alternative starting materials to circumvent this issue.[13]
-
Flow Chemistry: For scaling up the synthesis, transitioning to a continuous flow setup can offer improved control over reaction parameters, leading to better consistency and potentially higher yields.
By systematically addressing the variables of temperature, solvent, reagent purity, and work-up procedure, and by considering advanced strategies when necessary, you can effectively troubleshoot and optimize your Hantzsch thiazole synthesis for consistent and high-yielding results.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. bepls.com [bepls.com]
Technical Support Center: Synthesis of 5-Substituted-2-Aminothiazoles
Welcome to the Technical Support Center for the synthesis of 5-substituted-2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic scaffold. Here, we delve into the causality behind experimental outcomes, offering field-proven insights to enhance the efficiency and success of your synthetic endeavors.
Introduction to 5-Substituted-2-Aminothiazole Synthesis
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thiourea derivative.[3][4][5] While seemingly straightforward, this reaction is often accompanied by the formation of side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of these common side products, their mechanisms of formation, and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Hantzsch synthesis of 5-substituted-2-aminothiazoles?
The Hantzsch synthesis proceeds through a well-established multi-step pathway. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[4][6] The substituent at the 5-position of the resulting thiazole is determined by the substituent on the α-carbon of the starting α-haloketone.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields in Hantzsch thiazole synthesis can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many variations of this synthesis require heating to proceed at an optimal rate.[3]
-
Improper Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and solubility of reactants and products. Alcohols such as ethanol and methanol are commonly used.[2]
-
Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to competing side reactions. It is crucial to use high-purity reagents.
-
Stoichiometry of Reactants: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea is a common practice to ensure complete consumption of the often more expensive α-haloketone.[4]
Q3: Are there greener alternatives to the traditional Hantzsch synthesis conditions?
Yes, several modifications to the classical Hantzsch synthesis have been developed to be more environmentally benign. These include the use of water as a solvent, solvent-free reaction conditions, and the application of microwave irradiation to reduce reaction times and energy consumption.[3][7] Additionally, the use of reusable catalysts, such as silica-supported tungstosilisic acid, has been shown to provide high yields and facilitate easier product purification.[3]
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific issues related to the formation of common side products during the synthesis of 5-substituted-2-aminothiazoles.
Issue 1: Presence of an Isomeric Impurity in my Product Mixture
Question: My NMR spectrum shows an unexpected set of peaks, suggesting the presence of an isomer of my desired 2-aminothiazole. What is this byproduct and how can I avoid its formation?
Answer: A common isomeric byproduct in the Hantzsch synthesis, particularly when using N-substituted thioureas, is the 3-substituted 2-imino-2,3-dihydrothiazole .[8] This occurs due to a change in the regioselectivity of the cyclization step, which is often influenced by the reaction conditions.
Causality and Mechanism:
Under neutral or basic conditions, the initial S-alkylation of the N-substituted thiourea is followed by cyclization involving the more nucleophilic nitrogen atom, leading exclusively to the 2-(substituted-amino)thiazole. However, under acidic conditions, protonation of the nitrogen atoms can alter their relative nucleophilicity, leading to a competing cyclization pathway that results in the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[8]
Caption: Competing cyclization pathways in Hantzsch synthesis.
Troubleshooting and Mitigation:
-
Control of pH: The most effective way to avoid the formation of the imino isomer is to maintain neutral or slightly basic reaction conditions. The use of a non-nucleophilic base can be beneficial.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of multiple products.
-
Purification: If the isomeric byproduct does form, it can often be separated from the desired product by column chromatography on silica gel. The difference in polarity between the two isomers usually allows for effective separation.
Analytical Characterization:
The two isomers can be distinguished by ¹H NMR spectroscopy. The chemical shift of the proton at the 5-position of the thiazole ring is typically different for the two isomers.[8] Mass spectrometry will show the same molecular weight for both isomers, confirming the presence of an isomeric mixture.
Issue 2: Identification of a Higher Molecular Weight Impurity
Question: I am observing a peak in my mass spectrum that corresponds to approximately double the mass of my expected product, minus two hydrogens and plus a sulfur atom. What could this impurity be?
Answer: This high molecular weight impurity is likely a bis(2-amino-5-substituted-thiazole) sulfide . This byproduct can form through a secondary reaction between the initially formed 2-aminothiazole and a reactive intermediate.
Causality and Mechanism:
The formation of the bis-thiazole sulfide can be rationalized by the reaction of a 5-halo-2-aminothiazole intermediate with a molecule of thiourea or another molecule of the 2-aminothiazole product. The 5-position of the 2-aminothiazole ring can be halogenated in situ, especially if a halogenating agent is used or if there is an excess of the α-haloketone. This halogenated intermediate can then undergo nucleophilic substitution.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this synthetic procedure. Our approach is rooted in mechanistic principles to empower you to diagnose and resolve common issues effectively.
Introduction: The Synthetic Challenge
The synthesis of 5-substituted-2-aminothiazoles is a cornerstone in medicinal chemistry, with the target molecule, this compound, being a key structural motif. The most prevalent and logical synthetic route involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This strategy connects a 5-halo-2-aminothiazole core with a 4-fluorobenzyl-boron species.
While robust, this reaction is sensitive to a variety of factors. The thiazole ring itself, with its sulfur and nitrogen heteroatoms, can interact with and deactivate the palladium catalyst.[1] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize this critical transformation.
Diagram: Proposed Synthetic Pathway
Caption: Fig. 1: Proposed Suzuki-Miyaura coupling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or fails completely. Where should I start my investigation?
A1: A low or zero yield in a Suzuki-Miyaura coupling of a heteroaromatic compound points to three primary areas of concern: (1) Quality of Starting Materials , (2) Ineffective Catalytic System , and (3) Suboptimal Reaction Conditions .
The Scientific Rationale (The "Why"): Palladium-catalyzed reactions are intricate cycles involving oxidative addition, transmetalation, and reductive elimination.[2] A failure in any step will halt the cycle. The sulfur and nitrogen atoms of the thiazole ring can act as Lewis bases, coordinating to the palladium center and poisoning the catalyst.[1] Furthermore, unprotected amine groups on the thiazole can react with the base or interfere with the catalyst.[3] Impurities in starting materials, such as water in a non-aqueous setup or excess halides, can also deactivate the catalyst or inhibit key steps.
Troubleshooting Workflow: We recommend a systematic approach to diagnose the issue. Follow this logical decision tree to isolate the variable causing the low yield.
Diagram: General Troubleshooting Workflow
Caption: Fig. 2: A decision tree for systematic troubleshooting.
Q2: I suspect my starting materials are the problem. How can I assess their quality and what are the common issues?
A2: The purity and stability of your 2-amino-5-bromothiazole and 4-fluorobenzylboronic acid (or its ester) are paramount. Impurities can directly inhibit the reaction.
Common Issues & Verification Protocols:
-
2-Amino-5-bromothiazole:
-
Purity: This reagent can contain unreacted starting materials or regioisomers from its synthesis. Verify its identity and purity (>98%) by ¹H NMR, ¹³C NMR, and melting point analysis.
-
Stability: While generally stable, it should be stored in a cool, dark place. Discoloration (e.g., turning dark brown) may indicate degradation.
-
-
4-Fluorobenzylboronic Acid:
-
Decomposition: Boronic acids, especially benzyl types, can undergo protodeboronation (loss of the boronic acid group) or form inactive boroxine anhydrides upon storage.
-
Verification Protocol:
-
Visual Inspection: It should be a fine, white crystalline solid.
-
NMR Analysis: Dissolve a sample in a dry, deuterated solvent (like DMSO-d₆) to check for the characteristic aromatic and benzylic protons and the absence of significant impurities.
-
Consider Boronic Esters: If stability is a concern, consider using more stable boronic acid surrogates like MIDA (N-methyliminodiacetic acid) boronates or pinacol esters. These are generally more robust and release the boronic acid in situ under the reaction conditions.
-
-
| Reagent Checkpoint | Recommended Analysis | Acceptance Criteria |
| 2-Amino-5-bromothiazole | ¹H NMR, Melting Point | Purity >98%, sharp melting point |
| 4-Fluorobenzylboronic Acid | ¹H NMR, Visual | Purity >95%, absence of boroxine signals |
| Solvents | Anhydrous and degassed | |
| Base | Finely powdered, anhydrous |
Q3: My starting materials are pure, but the coupling is still inefficient. How should I optimize the catalytic system and reaction conditions?
A3: This is the most common area for optimization. The choice of catalyst, ligand, base, and solvent must be synergistic and tailored to the specific substrates.
The Scientific Rationale (The "Why"): The electronic properties of 2-aminothiazole make it a challenging substrate. The amino group is electron-donating, while the heteroatoms can coordinate to the palladium. This requires a carefully balanced catalytic system.
-
Ligand: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[1] They accelerate the rate-limiting reductive elimination step and can minimize catalyst poisoning.
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] Its strength and solubility can dramatically impact the yield. An inadequate base will result in poor or no transmetalation.
-
Solvent: The solvent system must solubilize all components and be stable at the reaction temperature. A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common for Suzuki couplings, as water can aid in dissolving the base and boronic acid species.[4]
Recommended Optimization Protocol:
-
Establish a Baseline: Start with a standard, reliable catalyst system.
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: 1,4-Dioxane/H₂O (4:1 mixture)
-
Temperature: 80-100 °C
-
-
Systematic Screening (if baseline fails): Modify one variable at a time.
| Parameter | Condition A (Standard) | Condition B (Alternative 1) | Condition C (Alternative 2) | Rationale for Change |
| Pd Source/Ligand | Pd(PPh₃)₄ | Pd₂(dba)₃ + SPhos | Pd(OAc)₂ + XPhos | Buchwald ligands (SPhos, XPhos) are excellent for challenging heterocyclic substrates.[1] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₃PO₄ is a stronger base, often effective when carbonates fail. Cs₂CO₃ has higher solubility.[4] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF | Toluene can be beneficial for higher temperatures; DMF is a highly polar aprotic solvent.[5] |
Pro-Tip: Ensure all solvents are thoroughly degassed by bubbling with argon or nitrogen for at least 20-30 minutes before adding the catalyst. Oxygen can oxidize the active Pd(0) catalyst, leading to reaction failure.[1]
Diagram: The Suzuki-Miyaura Catalytic Cycle & Failure Points
Caption: Fig. 3: Key steps of the catalytic cycle and common points of failure.
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A4: Side reactions compete for your starting materials and complicate purification. The most common byproducts in this synthesis are from homocoupling and protodeboronation.
-
Homocoupling of the Boronic Acid:
-
What it is: Two molecules of the 4-fluorobenzylboronic acid react to form 1,2-bis(4-fluorophenyl)ethane.
-
Cause: Often caused by the presence of oxygen, which can promote this side reaction. It can also occur at high temperatures or with certain catalyst systems.
-
Solution:
-
Rigorous Degassing: Ensure the reaction mixture is free of oxygen.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
-
-
Protodeboronation:
-
What it is: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, yielding 4-fluorotoluene.
-
Cause: This is often promoted by excessive heat, prolonged reaction times, or the presence of aqueous base.
-
Solution:
-
Temperature Control: Do not overheat the reaction. Monitor progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Base Selection: Sometimes, switching to a milder base like KF or using non-aqueous conditions can reduce this side reaction.[2]
-
-
-
Starting Material Decomposition:
-
What it is: Degradation of the 2-aminothiazole starting material under basic conditions at high temperatures.
-
Solution: Keep the reaction temperature as low as is effective for the coupling (e.g., start at 80 °C and only increase if necessary).
-
Q5: The reaction appears to work based on TLC/LC-MS, but I lose a lot of product during workup and purification. What are the best practices for isolation?
A5: 2-aminothiazole derivatives can be tricky to handle. The amino group can make the compound basic and more water-soluble than expected, and it can chelate to silica gel, leading to poor recovery from column chromatography.
Recommended Isolation & Purification Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash:
-
Wash the organic layer with water to remove the inorganic base and salts.
-
A wash with a saturated aqueous solution of NH₄Cl can help remove residual palladium salts.
-
Caution: Avoid acidic washes (e.g., dilute HCl) unless you intend to extract your product into the aqueous layer as the hydrochloride salt. The free amine is basic and will react.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification (Column Chromatography):
-
Tailing Issue: The basic amine group can cause significant tailing on standard silica gel.
-
Solution:
-
Method A (Base Additive): Add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute with sharper peaks.
-
Method B (Alternative Stationary Phase): Consider using neutral alumina instead of silica gel for the column.
-
-
-
Final Product Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis. The expected melting point is 135-136 °C.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 315241-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Guide: Strategies for Improving the Aqueous Solubility of 5-(4-fluoro-benzyl)-thiazol-2-ylamine in Biological Assays
Welcome to the technical support center for handling challenging compounds in biological research. This guide provides in-depth troubleshooting and practical solutions for researchers working with 5-(4-fluoro-benzyl)-thiazol-2-ylamine, a compound that, like many promising small molecules, presents significant aqueous solubility hurdles. Our goal is to equip you with the knowledge and protocols to achieve reliable and reproducible results in your biological assays.
Part 1: Understanding the Challenge - Physicochemical Profile
Question: Why is this compound poorly soluble in aqueous buffers?
Answer: The solubility of a compound is dictated by its molecular structure. This compound possesses several features that contribute to its low aqueous solubility:
-
Aromatic and Lipophilic Moieties: The presence of a fluorobenzyl group and a thiazole ring system makes the molecule predominantly nonpolar and hydrophobic. These groups prefer to interact with themselves rather than with polar water molecules, leading to poor solvation.
-
Weakly Basic Nature: The 2-aminothiazole group is a weak base. The predicted pKa is approximately 5.07[1]. This means that at physiological pH (~7.4), the primary amine is largely in its neutral, uncharged form, which is less soluble than its protonated, cationic form.
-
Crystalline Structure: The compound is a solid with a relatively high melting point of 135-136 °C, suggesting a stable crystal lattice[1]. Significant energy is required to break this lattice apart for the molecules to be solvated by water, further limiting its solubility.
A summary of its key properties is presented below:
| Property | Predicted/Measured Value | Implication for Solubility |
| Molecular Formula | C₁₀H₉FN₂S | - |
| Molecular Weight | 208.26 g/mol | - |
| Melting Point | 135-136 °C | High stability of the crystal lattice, making it harder to dissolve.[1] |
| pKa (Predicted) | 5.07 ± 0.10 | The compound is a weak base; it will be mostly uncharged and less soluble at neutral pH.[1] |
| XLogP3-AA (Predicted) | 2.6 - 3.3 | Indicates significant lipophilicity, predicting poor water solubility.[2][3] |
Part 2: The Starting Point - Preparing a High-Concentration Stock Solution
Question: How should I prepare my initial stock solution of this compound?
Answer: The standard and most effective practice is to first create a high-concentration stock solution in a pure, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for this purpose.
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a self-validating method for creating an accurate stock solution.
-
Accurate Weighing: Use a calibrated analytical balance. Do not attempt to weigh the exact target mass (e.g., 2.08 mg). Instead, weigh an amount close to your target (e.g., 2.0 to 2.5 mg) and record the exact mass precisely.[4]
-
Causality: It is far more accurate to record the actual weight and adjust the solvent volume than to chase an exact weight, which introduces error.[4]
-
-
Solvent Dispensing: Use a Class A volumetric flask for the highest accuracy.[4] If a flask of the appropriate size is unavailable, use a calibrated micropipette.
-
Calculation: Calculate the precise volume of DMSO needed to achieve your target concentration (e.g., 10 mM) based on the actual mass weighed.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Example: For a weighed mass of 2.15 mg (0.00215 g) and a target of 10 mM (0.010 mol/L):
-
Volume (L) = 0.00215 g / (208.26 g/mol * 0.010 mol/L) = 0.001032 L = 1.032 mL
-
-
-
Dissolution: Add the weighed compound to an appropriate vial (e.g., an amber glass vial). Add the calculated volume of DMSO. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but check for compound stability if heating.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[5]
Part 3: Troubleshooting - The Compound Crashes Out in My Assay Buffer
This is the most frequent challenge encountered. When a DMSO stock is diluted into an aqueous buffer, the compound can no longer stay dissolved and precipitates, rendering the experiment invalid. The following workflow provides a systematic approach to solving this problem.
Caption: Troubleshooting workflow for addressing compound precipitation.
Question: Strategy 1 - How can I use pH to improve solubility?
Answer: Because this compound is a weak base, its solubility is highly pH-dependent.[6] By lowering the pH of your assay buffer to a value below its pKa of ~5.07, you can protonate the primary amine group. This positive charge significantly increases the molecule's interaction with polar water molecules, thereby boosting its solubility.[7]
Protocol: pH-Based Solubility Screening
-
Prepare Buffers: Prepare a series of your base assay buffer (e.g., PBS or HBSS) adjusted to different pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0).
-
Test Dilution: Add your DMSO stock solution to each buffer to achieve the final desired concentration. The final DMSO concentration should be kept constant and ideally below 0.5% for cell-based assays to avoid solvent-induced artifacts.[8][9]
-
Observe: Let the solutions sit at the assay temperature (e.g., 37°C) for 30 minutes to an hour. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles). For a more sensitive check, examine a drop under a microscope.
-
Select & Validate: Choose the highest pH that maintains solubility.
-
Trustworthiness Check: You MUST run a vehicle control using this new pH-adjusted buffer to ensure the pH change itself does not affect your biological system (e.g., cell viability, enzyme activity).
-
Question: Strategy 2 - What if changing the pH is not an option for my assay? Can I use a co-solvent?
Answer: Yes. A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer in small amounts, can increase the solubility of a lipophilic compound.[10] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar compound to remain dissolved.[11]
Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Max % (v/v) for Cell Assays | Notes |
| Ethanol | ≤ 1.0% | Can have biological effects; must be carefully controlled.[8][12] |
| Propylene Glycol (PG) | ≤ 1.0% | Generally well-tolerated. |
| Polyethylene Glycol 400 (PEG 400) | ≤ 1.0% | A good option for many systems; can be viscous at higher concentrations.[13] |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% | The most common, but can induce cellular stress or differentiation above 1%.[9] |
Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Buffers: Prepare your standard assay buffer (at its required pH) containing different concentrations of a chosen co-solvent (e.g., 0.25%, 0.5%, 1.0% PEG 400).
-
Test Dilution: Add the DMSO stock to each co-solvent buffer to achieve the final compound concentration. Ensure the total final organic solvent concentration (DMSO + co-solvent) is as low as possible.
-
Observe & Validate: As with the pH screening, observe for precipitation. Select the lowest concentration of co-solvent that maintains solubility.
-
Trustworthiness Check: It is critical to run a vehicle control containing the exact same final concentration of DMSO and the chosen co-solvent. This will confirm that the solvent mixture itself does not interfere with your assay.[8]
-
Part 4: Advanced Strategies - Cyclodextrin Complexation
Question: Are there methods to improve solubility that avoid organic co-solvents?
Answer: Yes. Cyclodextrins are an excellent alternative, particularly for cell-based assays where minimizing organic solvent exposure is critical. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate a poorly soluble "guest" molecule, like this compound, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated derivative.
Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.
Protocol: Preparation and Use of a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v). Gentle heating may be required to dissolve the cyclodextrin. Allow it to cool to room temperature.
-
Add Compound: Add your DMSO stock solution of this compound directly to the HP-β-CD solution while vortexing. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater to start).
-
Equilibrate: Allow the mixture to equilibrate for at least 1-2 hours at room temperature, or overnight at 4°C, with gentle agitation. This allows for the formation of the inclusion complex.
-
Sterile Filtration: Sterile filter the final formulation through a 0.22 µm filter to remove any non-encapsulated compound that may have precipitated. This step is critical and ensures you are working with a truly solubilized solution.
-
Assay Dilution: Dilute this new cyclodextrin-formulated stock into your final assay buffer.
-
Trustworthiness Check: The vehicle control for this experiment must be the HP-β-CD solution (at the same final concentration) that has been processed in the exact same way, including the addition of an equivalent amount of DMSO.[8]
-
Part 5: Summary and Final Recommendations
Choosing the right solubilization strategy is a balance between achieving the desired concentration and minimizing interference with the biological assay.
| Strategy | Pros | Cons | Best For... |
| pH Adjustment | Simple, inexpensive, avoids additional organic solvents.[18] | Only works for ionizable compounds; the required pH may not be compatible with the assay.[6] | Assays that are robust across a range of pH values (e.g., some enzyme assays). |
| Co-solvents | Effective for many compounds, easy to screen.[10][18] | Can have direct biological effects and cause cytotoxicity, confounding results.[8] | Initial screening, enzyme assays, or when the biological system's tolerance is known. |
| Cyclodextrins | Generally low toxicity, highly effective, avoids organic solvents in the final dilution.[14][16] | More expensive, requires an extra preparation step, may not work for all molecules. | Sensitive cell-based assays where minimizing artifacts from organic solvents is paramount. |
Final Recommendation: Always start with the simplest method that is compatible with your assay. If precipitation occurs with a low percentage of DMSO (≤0.5%), first attempt pH modification if your system allows. If not, proceed to screen a panel of co-solvents. For sensitive or long-term cell culture experiments, investing the time to develop a cyclodextrin formulation is often the most rigorous and reliable approach. Crucially, a proper vehicle control is not optional; it is essential for the validation and interpretation of your results.
References
- 1. 315241-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 5-(4-Bromobenzyl)-1,3-thiazol-2-amine | C10H9BrN2S | CID 727750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Benzyl-1,3-thiazol-2-amine | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Error | Semantic Scholar [semanticscholar.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Navigating Promiscuous Binding of 2-Aminothiazole Scaffolds
Welcome to the technical support center dedicated to addressing the challenges associated with the 2-aminothiazole scaffold in high-throughput screening (HTS) and drug discovery. The 2-aminothiazole motif is a common feature in many biologically active compounds and approved drugs.[1][2][3][4] However, it is also notorious for its tendency to cause promiscuous binding and generate false-positive hits in screening campaigns.[1][2][5][6] This guide provides in-depth technical insights, troubleshooting protocols, and frequently asked questions to help researchers identify and manage these off-target effects, ensuring the integrity of their screening results and the progression of genuine hit compounds.
Introduction: The Dual Nature of the 2-Aminothiazole Scaffold
The 2-aminothiazole scaffold is often described as a "privileged scaffold" due to its presence in numerous compounds with diverse biological activities, including anticancer agents.[3][4][7] Despite its successes, this scaffold is frequently identified as a source of pan-assay interference compounds (PAINS), which are compounds that show activity in multiple, unrelated assays through non-specific mechanisms.[2][8][9] These promiscuous 2-aminothiazoles (PrATs) can derail drug discovery projects by wasting resources on the characterization and optimization of non-viable hits.[1][6]
The primary mechanism behind the promiscuous behavior of many small molecules, including some 2-aminothiazoles, is the formation of colloidal aggregates at micromolar concentrations.[10][11][12][13][14] These aggregates can sequester and non-specifically inhibit proteins, leading to false-positive readouts in biochemical assays.[10][12][14] Therefore, a robust hit validation strategy is crucial to distinguish true inhibitors from promiscuous binders.
This guide will equip you with the knowledge and experimental tools to confidently identify and manage promiscuous 2-aminothiazole hits in your screening campaigns.
Frequently Asked Questions (FAQs)
Q1: What makes the 2-aminothiazole scaffold prone to promiscuous binding?
The promiscuity of the 2-aminothiazole scaffold is not fully elucidated but is thought to arise from a combination of factors. The scaffold itself has physicochemical properties that can contribute to self-aggregation in aqueous solutions, especially at the higher concentrations used in HTS.[10][12] Additionally, certain substitution patterns on the 2-aminothiazole ring can enhance these non-specific interactions. It's important to note that not all 2-aminothiazoles are promiscuous; the context of the entire molecular structure is critical.[1][2] However, the frequent appearance of this scaffold in lists of HTS hits against diverse targets suggests an inherent liability that warrants careful investigation.[1][5][6]
Q2: My 2-aminothiazole hit looks promising in the primary screen. What are the first red flags I should look for?
Several indicators should raise suspicion about a 2-aminothiazole hit:
-
High Hit Rate: If you find that a significant number of your hits contain the 2-aminothiazole scaffold, this could be a sign of a systematic artifact rather than specific binding.
-
Steep Dose-Response Curve: Promiscuous inhibitors, particularly those that form aggregates, often exhibit unusually steep dose-response curves with Hill slopes significantly greater than 1.
-
Lack of Clear Structure-Activity Relationship (SAR): If minor structural modifications to the 2-aminothiazole core lead to a complete loss of activity, or if seemingly unrelated analogs show similar potency, it may suggest a non-specific mechanism of action.[15]
-
Activity Across Unrelated Targets: If the same compound is active in multiple, unrelated screening campaigns, it is a strong indicator of promiscuity.[16]
Q3: What is the difference between a PAINS compound and a promiscuous aggregator?
PAINS (Pan-Assay Interference Compounds) is a broader classification for compounds that interfere with assay readouts through various mechanisms, not limited to aggregation.[9][17] These mechanisms can include chemical reactivity, redox cycling, and interference with assay technology (e.g., fluorescence).[16][18][19] Promiscuous aggregation is a specific mechanism of non-specific inhibition where compounds form colloidal particles that sequester proteins.[10][12][13] Many aggregating compounds are classified as PAINS, but not all PAINS are aggregators. The 2-aminothiazole scaffold has been implicated in both categories.[2][8]
Q4: Can I use computational filters to remove promiscuous 2-aminothiazoles from my library before screening?
Yes, computational filters, such as PAINS filters, can be a useful first step to flag potentially problematic compounds.[18][19] These filters identify substructures that are known to be associated with assay interference. However, these filters are not perfect and have been criticized for both flagging valid hits and missing problematic compounds.[9] A balanced approach is to use these filters to prioritize compounds for further experimental validation rather than outright removal from screening libraries.
Troubleshooting Guide: Experimental Validation of 2-Aminothiazole Hits
This section provides step-by-step protocols to investigate and validate hits containing the 2-aminothiazole scaffold. A multi-pronged approach using orthogonal assays is highly recommended to build a strong case for or against a hit's validity.
Workflow for Hit Triage and Validation
Caption: A logical workflow for the triage and validation of 2-aminothiazole hits.
Initial Hit Triage
Before embarking on extensive experimental work, perform a preliminary assessment of your 2-aminothiazole hits.
| Parameter | Indication of Promiscuity | Rationale |
| Dose-Response Curve | Hill slope > 1.5, high micromolar IC50 | Aggregation is a cooperative process, often leading to steep curves.[14] |
| PAINS Filter | Compound flagged by one or more PAINS substructures | Alerts to known problematic chemotypes.[9][17] |
| Historical Data | Active in multiple, unrelated in-house assays | Suggests a lack of target specificity.[15][16] |
Detergent-Based Assay for Aggregation
The most direct and cost-effective method to test for aggregate-based inhibition is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100.[10][11][12] Detergents disrupt the formation of colloidal aggregates, thus reducing or eliminating the inhibitory activity of promiscuous compounds.[10][12]
Protocol: Detergent-Based Counter-Screen
-
Prepare Reagents:
-
Your standard assay buffer.
-
Assay buffer containing 0.01% (v/v) Triton X-100. Be sure to test for detergent tolerance of your target protein beforehand.
-
Stock solutions of your 2-aminothiazole hit compound in DMSO.
-
-
Assay Setup:
-
Perform your standard biochemical assay in parallel in two sets of plates: one with the standard buffer and one with the detergent-containing buffer.
-
Include positive (no inhibitor) and negative (known inhibitor, if available) controls in both conditions.
-
Test the 2-aminothiazole hit across a range of concentrations.
-
-
Data Analysis:
-
Calculate the % inhibition for each concentration in the presence and absence of detergent.
-
A significant decrease (>2-fold) in inhibition in the presence of Triton X-100 is a strong indication of an aggregate-based mechanism.[10]
-
Biophysical Methods for Hit Validation
Biophysical assays provide direct evidence of compound binding to the target protein and can help distinguish specific interactions from non-specific ones.[20][21][22]
Dynamic Light Scattering (DLS)
DLS is a rapid method to detect the formation of aggregates in solution.[23]
Protocol: DLS for Aggregate Detection
-
Sample Preparation:
-
Prepare solutions of your 2-aminothiazole compound in the assay buffer at concentrations at and above the observed IC50.
-
Include a buffer-only control.
-
-
DLS Measurement:
-
Measure the particle size distribution of each sample.
-
-
Interpretation:
-
The appearance of particles in the range of 30-400 nm or larger at concentrations where inhibition is observed is indicative of aggregation.[23]
-
Surface Plasmon Resonance (SPR)
SPR can provide real-time kinetics and affinity of binding, and the shape of the sensorgram can reveal non-specific binding behavior.[20][21][24]
| SPR Sensorgram Feature | Possible Interpretation |
| Steep association/dissociation | May indicate mass transport limitation or aggregation. |
| Residual signal after dissociation | Suggests non-specific binding or compound precipitation on the sensor surface. |
| Signal dependent on flow rate | Characteristic of mass transport-limited binding, often seen with aggregators. |
Nuclear Magnetic Resonance (NMR)
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, can confirm direct binding of the compound to the target protein.[22][24]
Orthogonal Assays and Structure-Activity Relationship (SAR) by Catalog
-
Orthogonal Assays: Confirming activity in an assay with a different detection method (e.g., switching from a fluorescence-based to a label-free assay) can help rule out assay-specific interference.[15]
-
SAR by Catalog: If commercially available, purchase and test close analogs of your hit compound. A logical SAR, where small, systematic changes in the molecule's structure lead to predictable changes in activity, is a hallmark of a specific binder. A "cliff-edge" SAR, where minor changes lead to a complete loss of activity, can be a red flag for promiscuity.[15]
Conclusion
The 2-aminothiazole scaffold represents both an opportunity and a challenge in drug discovery. While it is a component of successful drugs, its propensity for promiscuous binding necessitates a rigorous and systematic approach to hit validation.[1][2][3] By employing the troubleshooting strategies and orthogonal assays outlined in this guide, researchers can confidently distinguish between genuine hits and assay artifacts, ensuring that their efforts are focused on the most promising candidates for further development.
References
- 1. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Promiscuous 2âAminothiazoles (PrATs): A Frequent Hitting Scaffold - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 24. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-(4-fluoro-benzyl)-thiazol-2-ylamine in DMSO
Technical Support Center: 5-(4-fluoro-benzyl)-thiazol-2-ylamine
A Guide to Understanding and Mitigating Stability Issues in DMSO Solutions
Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for the stability challenges associated with this compound in Dimethyl Sulfoxide (DMSO). This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common observations and concerns from researchers working with this compound in DMSO.
Q1: My freshly prepared, clear stock solution of this compound in DMSO has turned yellow or brown after a few days at room temperature. What is happening?
A: This is a classic visual indicator of compound degradation. The 2-aminothiazole scaffold, particularly when substituted, can be susceptible to oxidative and other degradation pathways, leading to the formation of colored byproducts.[1] Storing the solution at room temperature accelerates these processes.[2][3] Immediate transfer to long-term storage at -20°C or -80°C after preparation is critical.
Q2: I am analyzing my compound stock via LC-MS and see new peaks that were not present in the initial analysis. Why is this occurring?
A: The appearance of new peaks strongly suggests that your parent compound is degrading into one or more new chemical entities. Potential reactions include oxidation of the thiazole's sulfur atom, dimerization, or hydrolysis.[1][4] The slightly acidic and dipolar nature of DMSO can sometimes facilitate tautomerization or other rearrangements, leading to different species.[1] A systematic stability study is recommended to identify the cause (see Protocol 2).
Q3: My bioassay results are inconsistent. Could the stability of my compound in the DMSO stock be the cause?
A: Absolutely. This is a primary reason why understanding compound stability is crucial. If the concentration of the active parent compound is decreasing over time, the effective concentration in your assay will also decrease, leading to variable results or a perceived loss of potency.[1][5] Furthermore, the degradation products themselves could be biologically active or cytotoxic, confounding your results.[1] Always use freshly prepared dilutions from a properly stored, quality-controlled stock solution for critical experiments.
Q4: Is it better to store my compound as a dry powder or as a DMSO stock solution?
A: For long-term storage (months to years), storing the compound as a dry powder at the recommended temperature (typically -20°C), protected from light and moisture, is the most stable format.[6][7] DMSO stock solutions are convenient for day-to-day use but have a more limited shelf-life.[2][5] The best practice is to prepare a concentrated main stock in high-quality anhydrous DMSO, then create smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[7]
In-Depth Technical Guide
Section 1: The Chemistry of Instability
The structure of this compound contains several moieties that can contribute to its instability in DMSO. Understanding these potential reaction pathways is key to preventing degradation.
-
The 2-Aminothiazole Core: This scaffold is known to be reactive. The exocyclic amine and the endocyclic nitrogen and sulfur atoms can participate in various reactions. Studies on similar 2-aminothiazoles have shown they can undergo dimerization and oxidation in DMSO, especially at room temperature.[1] The thiazole ring itself can be susceptible to hydrolysis under certain pH conditions.[4]
-
The Benzylic Methylene Bridge (-CH2-): The protons on the carbon adjacent to the thiazole and phenyl rings are benzylic and can be susceptible to oxidation.
-
The Role of DMSO: While an excellent solvent, DMSO is not entirely inert. It is hygroscopic (absorbs water from the air), and the presence of water can facilitate hydrolysis.[8][9] DMSO can also act as a mild oxidant, and trace impurities or degradation products within the solvent (like dimethyl sulfone) can play a role in compound decomposition.[10][11][12]
The diagram below illustrates the hypothetical primary degradation pathways for this compound based on the known chemistry of related structures.
Caption: Potential degradation pathways for the compound in DMSO.
Section 2: Best Practices for Preparation and Storage
Adhering to a strict protocol for the preparation and storage of your DMSO stock solutions is the most effective way to ensure the integrity of your compound.
This protocol outlines the steps for preparing a stable, concentrated stock solution suitable for long-term storage and subsequent dilutions.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle
-
Sterile, amber glass vials or polypropylene cryotubes with secure seals
-
Calibrated precision balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Pre-Experiment Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Aliquot the Solvent: Dispense the required volume of anhydrous DMSO into the vial before adding the compound. This prevents the hygroscopic DMSO from absorbing atmospheric water while you weigh the powder.
-
Weigh Compound: Accurately weigh the solid compound. For small quantities (<10 mg), it is often best to add the solvent directly to the supplier's vial to avoid transfer loss.[7]
-
Dissolution: Add the weighed powder to the vial containing the DMSO. Seal the vial tightly.
-
Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but prolonged heating should be avoided.
-
Quality Control (T0): Immediately after preparation, take a small sample of the stock solution for a baseline analysis (e.g., by LC-MS) to confirm identity, purity, and concentration. This T0 (time zero) data is your reference point.
-
Create Aliquots: Dispense the stock solution into smaller, single-use aliquots in properly labeled cryovials. The volume of each aliquot should be sufficient for one experiment to avoid reusing a thawed vial.
-
Storage: Immediately place the aliquots in a freezer at -20°C for short-term storage or, ideally, at -80°C for long-term storage.[7] Protect from light.
The stability of compounds in DMSO is highly dependent on storage conditions. A study monitoring thousands of compounds found that at room temperature, the probability of observing the intact compound dropped to 83% after 6 months and 52% after one year.[2][3] Low-temperature storage is essential.
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (preferred) or -20°C | Significantly slows the rate of chemical degradation.[1][5] |
| Solvent | Anhydrous, high-purity DMSO | Minimizes water-mediated hydrolysis and reactions with impurities.[8] |
| Container | Amber glass or polypropylene cryovials | Protects from light and prevents leaching. Ensure an airtight seal.[8][13] |
| Handling | Single-use aliquots | Avoids multiple freeze-thaw cycles which can introduce moisture.[7][8] |
| Concentration | 10-20 mM | A common range; higher concentrations may risk precipitation upon freezing. |
Section 3: Troubleshooting and Analytical Verification
If you suspect stability issues, a systematic approach is needed to confirm the problem and identify a solution.
Caption: Troubleshooting decision tree for stability issues.
This protocol provides a rapid method to assess the stability of your compound under different temperature conditions.
Objective: To determine the rate of degradation at room temperature versus controlled, cold storage.
Procedure:
-
Prepare a Fresh Stock: Make a new, verified stock solution of this compound in anhydrous DMSO following Protocol 1.
-
Establish T0 Baseline: Immediately perform an LC-MS analysis. Record the peak area of the parent compound. This is your 100% reference point.
-
Aliquot for Study: Create at least 6 identical aliquots from this new stock.
-
Label three "RT" (Room Temperature).
-
Label three "-20°C" or "-80°C" (depending on your standard storage).
-
-
Incubate: Place the vials in their respective storage conditions.
-
Time Point Analysis (e.g., T=24h, T=72h, T=1 week):
-
At each designated time point, retrieve one "RT" and one cold storage aliquot.
-
Allow the cold sample to thaw completely and reach room temperature before analysis.
-
Analyze both samples by LC-MS using the exact same method as the T0 analysis.
-
-
Data Analysis:
-
Calculate the remaining percentage of the parent compound at each time point relative to the T0 peak area.
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Compare the degradation rate at room temperature to the rate in cold storage. Significant loss (>5-10%) at room temperature within a few days confirms instability.
-
This systematic approach will provide clear, quantitative data on the stability of this compound under your specific laboratory conditions, enabling you to implement robust handling and storage procedures to ensure the validity of your future research.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. captivatebio.com [captivatebio.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Dimethyl sulfoxide [organic-chemistry.org]
- 11. Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. naturtotalshop.com [naturtotalshop.com]
Technical Support Center: Navigating 2-Aminothiazole Screening Libraries
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers navigating the complexities of small molecule screening. This guide is specifically designed to address a persistent challenge in drug discovery: the high frequency of non-specific hits emerging from 2-aminothiazole-based libraries. While this scaffold is a privileged structure found in numerous approved drugs like Dasatinib, it is also notorious for its promiscuous behavior and classification as a Pan-Assay Interference Compound (PAINS).[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions to help you distinguish genuine, promising hits from misleading artifacts. Our goal is to equip you with the experimental strategies and mechanistic understanding necessary to triage your screening results effectively, saving valuable time and resources in your hit-to-lead campaigns.
Troubleshooting Guide: From Problem to Protocol
This section addresses common issues encountered with 2-aminothiazole hits, explains the underlying scientific principles, and provides actionable, step-by-step protocols for diagnosis and resolution.
Issue 1: My hit is active in multiple, unrelated assays.
Probable Cause: You are likely observing promiscuous activity, a hallmark of Pan-Assay Interference Compounds (PAINS).[1][4][5] The 2-aminothiazole (2-AT) scaffold is frequently flagged as a "frequent hitter" because it can interfere with assays through various mechanisms, including compound aggregation, redox activity, or non-specific binding to a wide range of proteins.[4][6][7] One study exemplified this by identifying 4-phenylthiazol-2-amine as a hit in 14 out of 14 different protein screens.[4][5]
Solution Workflow: A Systematic Hit Triage Cascade
The following workflow is designed to systematically eliminate common false-positive mechanisms. A compound that successfully passes through these validation steps has a much higher probability of being a genuine, specific modulator of your target.
Caption: A systematic workflow for validating 2-aminothiazole hits.
Issue 2: My dose-response curve shows an abnormally high Hill slope (>1.5) and/or my results are inconsistent.
Probable Cause: A high Hill slope is a strong indicator of compound aggregation.[8] At a critical concentration, the compound forms colloidal aggregates that sequester and denature the target protein, leading to apparent inhibition. This is a non-stoichiometric mechanism, which can also explain inconsistent results. Additionally, some 2-aminothiazole derivatives have demonstrated instability in DMSO stock solutions, leading to decomposition products that may be the true active (or interfering) agents.[6]
Solution Protocol: The Detergent Test for Aggregation
This protocol is a self-validating system to diagnose aggregation-based activity. A true, specific inhibitor's potency should be unaffected by the presence of a detergent, whereas an aggregator's apparent activity will be significantly diminished.
Objective: To determine if the observed inhibition is due to the formation of compound aggregates.
Materials:
-
Your 2-aminothiazole hit compound
-
A known "well-behaved" inhibitor for your target (negative control)
-
A known aggregator compound (positive control, if available)
-
Assay buffer
-
10% (w/v) Triton X-100 or Tween-20 stock solution in assay buffer
-
All other reagents for your primary assay
Procedure:
-
Prepare Compound Plates: Prepare serial dilutions of your hit compound, the negative control, and the positive control (if used) as you would for a standard IC₅₀ determination. Prepare two identical sets of plates.
-
Prepare Reagent Mixes:
-
Mix A (Standard): Prepare your standard assay master mix (enzyme, substrate, cofactors in buffer).
-
Mix B (Detergent): Prepare an identical master mix, but add Triton X-100 or Tween-20 to a final concentration of 0.01% - 0.05%. Ensure this concentration does not inhibit your enzyme on its own.
-
-
Run Assays:
-
Add Mix A to the first set of compound plates.
-
Add Mix B to the second set of compound plates.
-
-
Incubate and Read: Follow your standard assay protocol for incubation and data acquisition.
-
Analyze Data:
-
Calculate the IC₅₀ values for all compounds under both conditions (+/- detergent).
-
Interpretation:
-
Aggregator (Your Hit): A significant rightward shift (e.g., >3-fold increase) in the IC₅₀ value in the presence of detergent indicates aggregation.
-
Specific Inhibitor (Negative Control): The IC₅₀ value should remain largely unchanged between the two conditions.
-
-
Issue 3: My hit loses activity upon re-synthesis and purification.
Probable Cause: The activity of the original sample may have been due to a highly potent, but minor, impurity. This is a known issue, as some synthetic precursors for 2-aminothiazoles, such as bromomethyl ketones, can be photoreactive or otherwise reactive.[1] Alternatively, the compound itself may be unstable and degrade over time in storage to an active species.[6]
Solution Protocol: Purity and Stability Assessment
Objective: To verify the identity, purity, and stability of the active compound.
Procedure:
-
Purity Confirmation: Analyze both the original "active" batch and the new "inactive" batch using high-resolution LC-MS and ¹H NMR.
-
LC-MS: Compare the chromatograms and mass spectra. Look for any impurity peaks in the original sample that are absent in the new sample.
-
NMR: Confirm the structure of the resynthesized compound and check for impurity signals.
-
-
Stability Test:
-
Prepare a fresh solution of the newly synthesized, pure compound in your assay buffer (and another in DMSO if used for stocks).
-
Incubate the solutions under standard assay conditions (e.g., 37°C) and at room temperature.
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot and analyze it by LC-MS to check for degradation.
-
Simultaneously, test the activity of the incubated solutions in your primary assay to see if inhibitory potential emerges over time.
-
-
Analyze Data: If the original activity was due to an impurity, you must attempt to isolate and identify that impurity. If it was due to a degradation product, this suggests the scaffold is inherently unstable and may not be a viable starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What are PAINS and why are 2-aminothiazoles so often flagged?
A: PAINS (Pan-Assay Interference Compounds) are chemical structures that are known to frequently cause false-positive results in high-throughput screening assays.[9][10] They interfere with assays through a variety of mechanisms not related to specific binding to the intended target. The 2-aminothiazole scaffold is often flagged because its chemical properties can lead to:
-
Redox Activity: The scaffold can participate in redox cycling, which interferes with assays that rely on redox-sensitive reporters (e.g., those using luciferin or resazurin).[7][11]
-
Metal Chelation: The nitrogen and sulfur atoms can chelate metal ions that may be essential for enzyme function or assay reagents, leading to apparent inhibition.[12]
-
Reactivity: The 2-amino group can be metabolically activated or be inherently reactive, leading to covalent modification of proteins.[3]
-
Aggregation: As discussed above, many 2-aminothiazole derivatives are prone to forming aggregates.[8]
Importantly, a PAINS flag is a warning, not a death sentence for a compound. Many successful drugs contain PAINS motifs.[1] It simply means that the compound requires rigorous validation to prove its mechanism of action is specific.
Q2: What are the best orthogonal and biophysical assays to validate a 2-aminothiazole hit?
A: The key to a good orthogonal assay is to use a different detection method to rule out technology-specific interference.[8][13] For biophysical validation, you must use a method that directly measures the binding of the compound to the target protein.
| Validation Method | Technique | Principle | Key Output |
| Orthogonal Assay | Absorbance/Colorimetric | Measures change in light absorption. | Confirmation of activity with a non-fluorescent method. |
| Luminescence | Measures light produced by a chemical reaction (e.g., Kinase-Glo). | Confirmation with a different reporter system. | |
| Biophysical Validation | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a target immobilized on a sensor chip. | Binding affinity (Kᴅ), kinetics (kₒₙ, kₒբբ).[13] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kᴅ), stoichiometry (n), thermodynamics (ΔH, ΔS).[13] | |
| Nuclear Magnetic Resonance (NMR) | Measures changes in the chemical shifts of target protein atoms upon ligand binding. | Confirms direct binding and can map the binding site.[4] | |
| Microscale Thermophoresis (MST) | Measures the change in molecule movement in a temperature gradient upon binding. | Binding affinity (Kᴅ).[13] |
Q3: My hit passed the initial checks, but I still want to improve its specificity. What structural modifications can I make?
A: Medicinal chemistry efforts can often mitigate the non-specific properties of the 2-aminothiazole core. Consider the following strategies, which aim to reduce the reactivity and promiscuity of the scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. optibrium.com [optibrium.com]
- 11. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
modifying experimental protocols for consistent results with 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Technical Support Center: 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for achieving consistent and reproducible experimental results. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The specific incorporation of a 4-fluorobenzyl moiety can enhance metabolic stability, lipophilicity, and target binding affinity, making this compound a molecule of significant interest.[6][7]
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Compound Profile & Key Properties
A foundational understanding of the physicochemical properties of this compound is critical for experimental design.
| Property | Value | Source |
| CAS Number | 315241-39-5 | [8][9][10] |
| Molecular Formula | C₁₀H₉FN₂S | [6][8][10] |
| Molecular Weight | 208.26 g/mol | [6][8] |
| Appearance | Solid | [10] |
| Melting Point | 135-136 °C | [8] |
| pKa (Predicted) | 5.07 ± 0.10 | [8] |
| Density (Predicted) | 1.317 ± 0.06 g/cm³ | [8] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, synthesis, and characterization of this compound.
Handling and Storage
Q1: How should I store this compound to ensure its stability? A: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air. For long-term storage, keeping it at -20°C is recommended.
Q2: What are the best solvents for dissolving this compound for experimental use? A: For synthesis and purification, solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used.[11] For biological assays, DMSO is a standard choice for creating stock solutions. However, always perform a solubility test for your specific application, as high concentrations in aqueous buffers can lead to precipitation. When preparing for assays, it is advisable to make a high-concentration stock in 100% DMSO and then dilute it serially into your aqueous assay buffer.
Synthesis and Purification
Q3: What is the most common synthetic route for this compound? A: The Hantzsch thiazole synthesis is the classical and most widely adopted method for preparing 2-aminothiazole derivatives.[12] This involves the condensation reaction between an α-haloketone and a thiourea. For this specific compound, the key starting materials would be a halogenated derivative of 1-(4-fluorophenyl)propan-2-one and thiourea.
Q4: What are the critical parameters to control during the Hantzsch synthesis to maximize yield? A: Key parameters include:
-
Temperature: Reaction temperature significantly impacts yield. While some reactions proceed at room temperature, others require reflux.[11] Empirical optimization is necessary.
-
Solvent: Ethanol is a common solvent, but the choice can affect reaction rates and solubility of intermediates.
-
Purity of Reagents: Ensure the α-haloketone starting material is pure, as impurities can lead to significant side products.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to avoid over-running the reaction, which can lead to degradation.[11]
Q5: What is the most effective method for purifying the final product? A: Purification is typically achieved through recrystallization or flash column chromatography. For chromatography, a common mobile phase could be a gradient of ethyl acetate in hexane or methanol in dichloromethane.[13] The choice of solvent system should be guided by TLC analysis.
Characterization
Q6: What key signals should I look for in the ¹H NMR spectrum to confirm the structure? A: You should expect to see characteristic signals for:
-
The protons on the fluorophenyl ring (typically in the aromatic region, ~7.0-7.4 ppm), showing splitting patterns consistent with a para-substituted ring.
-
The benzylic methylene protons (-CH₂-) as a singlet or doublet.
-
The single proton on the thiazole ring.
-
A broad singlet corresponding to the amine (-NH₂) protons. The chemical shift of this peak can vary and it may be exchangeable with D₂O.
Q7: Can tautomerization affect the NMR spectrum? A: Yes, 2-aminothiazoles can exist in tautomeric forms (amino and imino). This can sometimes lead to peak broadening or, in some cases, the absence of a clear NH₂ signal in proton NMR.[13]
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Validation | Recommended Solution |
| Impure Starting Materials | The α-haloketone precursor is often unstable. Run an NMR or GC-MS on your starting materials to confirm their identity and purity before starting the reaction. | Repurify the α-haloketone (e.g., by distillation or chromatography) or use a freshly opened bottle from a reliable supplier. |
| Suboptimal Reaction Temperature | The cyclization step can be highly temperature-dependent. Low temperatures may result in an incomplete reaction, while excessively high temperatures can cause degradation or side-product formation.[11] | Run small-scale parallel reactions at different temperatures (e.g., room temperature, 50 °C, and reflux) to determine the optimal condition. |
| Incorrect Stoichiometry | An incorrect molar ratio of thiourea to the α-haloketone can halt the reaction prematurely or lead to unwanted side products. | Carefully calculate and measure the molar equivalents of your reactants. A slight excess of thiourea is sometimes used to drive the reaction to completion. |
| Incomplete Cyclization | The intermediate Schiff base may not fully cyclize to form the thiazole ring.[11] The choice of catalyst can be crucial. | Consider adding a catalytic amount of a mild acid or iodine to promote efficient cyclization.[3][11] |
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low reaction yields.
Problem 2: Multiple Spots on Post-Reaction TLC
| Potential Cause | Explanation & Validation | Recommended Solution |
| Unreacted Starting Material | The reaction has not gone to completion. Compare the spots on your TLC plate to co-spotted lanes of your starting materials. | Increase the reaction time or temperature. Monitor the reaction progress every 1-2 hours via TLC until the starting material spot disappears or is significantly diminished. |
| Formation of Side Products | Competing reaction pathways can lead to impurities. This is common in Hantzsch synthesis if conditions are not optimized.[1] | Adjust the reaction temperature; side reactions are often more prevalent at higher temperatures.[11] Ensure slow, controlled addition of reagents. |
| Product Degradation | The 2-aminothiazole ring can be sensitive to prolonged exposure to harsh conditions (e.g., strong acid/base, high heat). | Do not let the reaction run for an excessive amount of time after completion. Proceed with work-up and purification as soon as TLC indicates the reaction is finished. |
Problem 3: Compound Crashes Out of Solution in Biological Assays
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Aqueous Solubility | The compound is hydrophobic and has limited solubility in aqueous buffers, a common issue for heterocyclic compounds. | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions to ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells. Run a vehicle control with the same final DMSO concentration. |
| Exceeding Solubility Limit | The final concentration of the compound in the assay buffer exceeds its solubility limit, causing it to precipitate. | Determine the kinetic solubility of your compound in the specific assay buffer before running the full experiment. Test a range of concentrations and visually inspect for precipitation. |
Problem 4: Difficulty with Subsequent Palladium-Catalyzed Reactions
| Potential Cause | Explanation & Validation | Recommended Solution |
| Catalyst Poisoning | The sulfur atom in the thiazole ring can coordinate to and deactivate palladium (Pd) catalysts, inhibiting reactions like Suzuki, Heck, or Cbz-deprotection.[13] This is a known issue for sulfur-containing heterocycles. | Increase the catalyst loading significantly (e.g., 2-4 times the normal amount). Consider using specialized ligands that are more resistant to sulfur poisoning. Alternatively, protect the thiazole nitrogen or explore different synthetic routes that avoid Pd catalysis in the final steps. |
Section 4: Standardized Experimental Protocols
These protocols provide a validated starting point for synthesis and purification.
Protocol 1: Synthesis via Hantzsch Condensation
This protocol is a generalized procedure and should be adapted based on specific substrate reactivity and laboratory conditions.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.2 equivalents) in absolute ethanol (approx. 10 mL per mmol of ketone).
-
Reaction Initiation: To the stirring solution, add the appropriate α-haloketone precursor, 1-bromo-3-(4-fluorophenyl)propan-2-one (1.0 equivalent), portion-wise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Workflow for Synthesis and Purification
Caption: Standard workflow from synthesis to purification.
References
- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 315241-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Welcome to the Technical Support Center for the synthesis of 5-(4-fluoro-benzyl)-thiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, we address common challenges and provide practical, experience-driven solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are planning to scale up the synthesis of this compound using a Hantzsch thiazole synthesis. What are the critical starting materials and potential sourcing issues?
The classical and most direct route to this compound is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For your target molecule, the key starting materials are:
-
1-(4-fluorophenyl)propan-2-one: This is your ketone starting material. It is commercially available from several suppliers.[3] For scale-up, ensure consistent purity from your supplier, as impurities can affect the subsequent halogenation step and final product purity.
-
A halogenating agent: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for the α-halogenation of the ketone.[4][5] On a large scale, handling liquid bromine can be hazardous, so appropriate safety precautions and engineering controls are paramount. NBS is a solid and can be easier and safer to handle.
-
Thiourea: This provides the 2-aminothiazole core. It is a readily available and inexpensive commodity chemical.
A potential bottleneck can be the availability and consistent quality of 1-(4-fluorophenyl)propan-2-one in the large quantities required for scale-up. It is advisable to secure a reliable supplier and establish clear quality control specifications early in your project.
Q2: Our initial lab-scale attempts at the α-bromination of 1-(4-fluorophenyl)propan-2-one have resulted in a mixture of products and low yield of the desired 1-bromo-1-(4-fluorophenyl)propan-2-one. How can we optimize this step for scale-up?
This is a common issue. The α-halogenation of unsymmetrical ketones can lead to regioselectivity problems and over-halogenation.[4] Here’s a breakdown of the likely causes and solutions:
-
Reaction Conditions:
-
Acid-catalyzed vs. Base-catalyzed: For scale-up, an acid-catalyzed halogenation is generally preferred as it tends to be more selective for mono-halogenation.[4][5] Base-catalyzed halogenation can lead to poly-halogenation and the haloform reaction, especially with methyl ketones.[4][6]
-
Solvent: Acetic acid is a common solvent for acid-catalyzed bromination.[5]
-
Temperature Control: This reaction is often exothermic. Poor temperature control on a larger scale can lead to runaway reactions and the formation of byproducts. Ensure your reactor has adequate cooling capacity. A slow, controlled addition of the brominating agent is crucial.
-
-
Troubleshooting Low Yield and Impurities:
-
Di-brominated byproduct: This arises from over-bromination. Use a slight excess of the ketone relative to the brominating agent to minimize this.
-
Isomeric byproduct (3-bromo-1-(4-fluorophenyl)propan-2-one): While the benzylic position is activated, some halogenation at the methyl group can occur. The choice of reaction conditions can influence this. Running the reaction at a controlled, lower temperature can improve selectivity.
-
Incomplete reaction: Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC, or HPLC) to ensure full conversion of the starting ketone.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst | Acetic Acid or HBr | Promotes selective mono-bromination.[4][5] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer to handle in large quantities than liquid bromine. |
| Solvent | Acetic Acid or a chlorinated solvent | Good solubility for reactants. |
| Temperature | 0-10 °C | Better control over exotherm and improved regioselectivity. |
| Addition Rate | Slow, controlled addition of NBS | Prevents temperature spikes and reduces byproduct formation. |
Q3: During the cyclization step with thiourea, we are observing a significant amount of an impurity with the same mass as our product. What could this be and how can we avoid it?
This is likely an isomeric byproduct. The condensation of the α-haloketone with thiourea can potentially form two regioisomers.[7] While the desired product is this compound, the formation of 4-(4-fluorobenzyl)-thiazol-2-ylamine is a possibility, although generally the former is the major product in this type of reaction.
-
Mechanism and Isomer Formation: The initial step is an S_N2 reaction between the sulfur of thiourea and the halogenated carbon of the α-haloketone. This is followed by intramolecular cyclization and dehydration. The regioselectivity is generally high for the formation of the 5-substituted-2-aminothiazole. However, reaction conditions can influence the outcome.
-
Minimizing Isomer Formation:
-
pH Control: Running the reaction under neutral or slightly basic conditions generally favors the desired isomer.
-
Solvent: Ethanol is a commonly used solvent for Hantzsch synthesis and generally gives good results.[8]
-
Temperature: Refluxing in ethanol is a standard condition. However, optimizing the temperature may be necessary to minimize byproduct formation.
-
Q4: We are struggling with the purification of the final product on a larger scale. Recrystallization is leading to significant product loss. Are there alternative purification strategies?
Purification of 2-aminothiazole derivatives can be challenging due to their basicity and potential for multiple hydrogen bonding interactions.
-
Recrystallization Optimization:
-
Solvent Screening: A systematic solvent screen is essential. Consider mixed solvent systems (e.g., ethanol/water, isopropanol/heptane) to improve recovery.
-
Cooling Profile: A slow, controlled cooling profile can lead to larger crystals and better purity, reducing the amount of product lost in the mother liquor.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: As 2-aminothiazoles are basic, you can perform an acid wash to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer to precipitate the purified product. This can be a very effective and scalable purification method.
-
Slurry Washes: Slurrying the crude product in a solvent in which it has low solubility can be effective at removing more soluble impurities.
-
Chromatography: While column chromatography is not ideal for very large-scale production, it can be used for polishing steps if very high purity is required. For multi-kilogram scale, consider using a medium-pressure liquid chromatography (MPLC) system.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 1-bromo-1-(4-fluorophenyl)propan-2-one
Materials:
-
1-(4-fluorophenyl)propan-2-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetic Acid (as solvent)
-
Aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Toluene
Procedure:
-
Charge a reactor equipped with a mechanical stirrer, thermometer, and addition funnel with 1-(4-fluorophenyl)propan-2-one and acetic acid.
-
Cool the mixture to 0-5 °C with an external cooling bath.
-
Slowly add a solution of NBS in acetic acid via the addition funnel, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 5-10 °C and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, quench by slowly adding the reaction mixture to a stirred aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-bromo-1-(4-fluorophenyl)propan-2-one. This is often used in the next step without further purification.
Protocol 2: Scale-Up Synthesis of this compound
Materials:
-
Crude 1-bromo-1-(4-fluorophenyl)propan-2-one (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Aqueous Sodium Hydroxide solution
-
Water
Procedure:
-
Charge a reactor with ethanol and thiourea and stir until dissolved.
-
Add the crude 1-bromo-1-(4-fluorophenyl)propan-2-one to the thiourea solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add an aqueous solution of sodium hydroxide to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Stir the resulting slurry for 1-2 hours at room temperature.
-
Isolate the solid product by filtration and wash the filter cake with a mixture of ethanol and water, followed by water.
-
Dry the solid under vacuum at 50-60 °C to a constant weight.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. synarchive.com [synarchive.com]
- 3. 1-(4-FLUOROPHENYL)PROPAN-2-ONE | CAS 459-03-0 [matrix-fine-chemicals.com]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Hits from a 5-(4-fluoro-benzyl)-thiazol-2-ylamine Screen
Introduction: The Challenge of Hit Validation
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries. However, the initial "hits" identified are merely the starting point of a rigorous journey. A significant challenge in the early stages of drug discovery is the high rate of false positives and promiscuous compounds that can derail a project.[1][2] The robust validation of these initial findings is paramount to ensure that resources are focused on compounds with genuine therapeutic potential. This guide provides a comprehensive framework for validating hits from a screen involving 5-(4-fluoro-benzyl)-thiazol-2-ylamine, a compound featuring a thiazole ring, a scaffold known for its diverse biological activities.[3][4][5]
This guide is structured to provide a logical, multi-tiered approach to hit validation, moving from initial confirmation to in-depth cellular and biophysical characterization. Each step is designed to build confidence in the hit compound, eliminate artifacts, and provide a solid foundation for subsequent lead optimization.
The Hit Validation Cascade: A Multi-Faceted Approach
The validation process is best conceptualized as a cascade of experiments, each designed to answer specific questions about the compound's activity, specificity, and mechanism of action.[6] This systematic approach ensures that only the most promising candidates progress.
Figure 1: The Hit Validation Workflow
Caption: A tiered approach to hit validation, from initial confirmation to lead optimization candidacy.
Tier 1: Hit Confirmation and Initial Triage
The primary goal of this initial phase is to confirm the identity and activity of the hit compound and to eliminate common sources of false positives.[7]
Resynthesis and Purity Analysis
The first crucial step is to obtain a freshly synthesized batch of this compound. This eliminates the possibility of compound degradation or misidentification from the screening library. The purity of the new batch should be rigorously assessed using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, aiming for a purity of >95%.
Dose-Response Confirmation
With a pure sample in hand, the next step is to confirm the compound's activity by generating a full dose-response curve in the primary screening assay. This will provide a quantitative measure of potency, typically an IC50 (for inhibitors) or EC50 (for activators). This step is critical to ensure the observed activity is reproducible and concentration-dependent.[8]
Assay Interference and Counter-Screens
Many compounds can interfere with the assay technology itself, leading to false-positive signals.[1] It is essential to perform counter-screens to identify and eliminate these artifacts. Common interference mechanisms include autofluorescence, light scattering, and inhibition of reporter enzymes.[2] For example, if the primary screen utilized a fluorescence-based readout, a counter-screen could involve running the assay without the target protein to see if the compound still generates a signal.
Initial Structure-Activity Relationship (SAR) Analysis
If available, testing a small number of structurally related analogs of this compound can provide early insights into the structure-activity relationship.[8] This can help to confirm that the observed activity is due to a specific chemical scaffold and not a result of non-specific effects.
Tier 2: On-Target and Cellular Activity Confirmation
Once a hit has been confirmed and triaged, the focus shifts to demonstrating that it directly interacts with the intended biological target and is active in a more physiologically relevant cellular context.[]
Orthogonal Biochemical Assays
To ensure the observed activity is not an artifact of the primary assay format, it is crucial to confirm the hit in an orthogonal biochemical assay.[1] This involves using a different detection technology or assay principle to measure the same biological activity.[10] For example, if the primary assay measured enzyme activity via a fluorescent substrate, an orthogonal assay might use a different substrate with a colorimetric readout.
Target Engagement Assays
Directly demonstrating that the compound binds to its intended target is a critical validation step.[11] Several biophysical techniques can be employed for this purpose:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding in a cellular environment.[12][13][14] An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of target engagement.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding affinity and kinetics of a compound to its purified target protein immobilized on a sensor chip.[15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.[15]
Table 1: Comparison of Target Engagement Assays
| Assay | Principle | Throughput | Information Provided |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or cell lysates. | Moderate to High | Target engagement in a cellular context. |
| SPR | Measures changes in refractive index upon binding to an immobilized target. | Moderate | Binding affinity (KD), kinetics (kon, koff). |
| ITC | Measures the heat change upon binding of a ligand to a target in solution. | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
Cell-Based Potency Assays
Demonstrating that the compound is active in a cellular context is a critical step toward establishing its therapeutic potential.[] This involves developing a cell-based assay that measures a downstream functional consequence of target modulation. For example, if the target is a kinase, a cellular assay could measure the phosphorylation of a known substrate.
Initial Cytotoxicity Assessment
Early assessment of cytotoxicity is crucial to determine if the observed cellular activity is due to specific target modulation or simply a result of general toxicity.[16][17][18] This can be done using a variety of commercially available assays that measure cell viability, such as those based on ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assays).[16]
Tier 3: Selectivity and Early ADME Profiling
In the final tier of hit validation, the focus broadens to assess the compound's selectivity and its early drug-like properties.
Selectivity Profiling
A good drug candidate should be selective for its intended target to minimize off-target effects. Selectivity profiling involves testing the compound against a panel of related targets. For example, if the primary target is a kinase, the compound should be screened against a panel of other kinases.
Preliminary ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help to identify potential liabilities that could hinder a compound's development. Key in vitro assays include:
-
Metabolic Stability: These assays measure the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[19][20][21][22] Poor metabolic stability can lead to rapid clearance and low bioavailability in vivo.
-
Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays can predict a compound's ability to cross cell membranes and be absorbed in the gut.
Promiscuity and PAINS Analysis
It is important to check if the this compound scaffold is a known Pan-Assay Interference Compound (PAINS).[6] PAINS are compounds that appear as hits in multiple assays due to non-specific mechanisms. Computational filters and historical screening data can be used to flag potential PAINS.
Figure 2: Decision Tree for Hit Advancement
Caption: A decision-making framework for advancing a validated hit compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.
-
Heating: After treatment, wash the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using a detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Liver Microsomal Stability Assay
-
Incubation: Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and the test compound in a suitable buffer.
-
Time Points: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction and quench it with a solvent like acetonitrile to stop the enzymatic reaction.
-
Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Conclusion
The validation of hits from a high-throughput screen is a critical and multi-faceted process that requires a systematic and rigorous experimental approach. By following the tiered strategy outlined in this guide, researchers can confidently identify and prioritize true hits, like this compound, for further development. This disciplined approach minimizes the risk of pursuing false leads and ultimately increases the probability of success in the long and arduous journey of drug discovery. The thiazole scaffold, present in our hit compound, is a privileged structure in medicinal chemistry, and its thorough validation is a worthy endeavor.[23][24][25]
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Cytotoxicity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 17. opentrons.com [opentrons.com]
- 18. nebiolab.com [nebiolab.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Guide to Orthogonal Assay Implementation for Validating 5-(4-fluoro-benzyl)-thiazol-2-ylamine Activity
Introduction: Beyond the Primary Hit
In drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is a moment of significant promise. Let us consider a hypothetical scenario where 5-(4-fluoro-benzyl)-thiazol-2-ylamine , a novel small molecule featuring the versatile thiazole scaffold, has emerged as a potent inhibitor of a key oncogenic protein kinase (let's call it "Kinase X") in a primary biochemical assay. While exciting, this initial result is merely the starting point of a rigorous validation cascade.[1] An observed effect in a single assay format can be misleading, potentially arising from technological artifacts such as compound aggregation, assay interference, or off-target effects, rather than true, specific inhibition of the intended target.[1][2]
Pursuing such false positives leads to a significant waste of resources and time. Therefore, it is paramount to confirm the compound's activity through a battery of orthogonal assays —independent methods that interrogate the same biological question through different physical principles and technologies.[1][3][4] This guide provides a comprehensive, field-proven framework for researchers to design and execute a multi-tiered validation strategy, ensuring that the biological activity attributed to this compound is robust, specific, and physiologically relevant. We will move from initial biochemical confirmation to direct target engagement and, finally, to functional validation in a cellular context.
The Validation Workflow: A Tri-Pillar Approach
A trustworthy validation campaign systematically builds a body of evidence. The logical progression involves confirming the biochemical activity with a different technology, verifying direct physical binding to the target protein, and finally, demonstrating the expected functional consequence in a living cell. This workflow mitigates the risk of being misled by assay-specific or context-specific artifacts.
Caption: Orthogonal validation workflow for a primary kinase inhibitor hit.
Pillar 1: Orthogonal Biochemical Confirmation and Selectivity
Causality Behind the Experiment: The primary HTS was likely performed using a single assay technology, for instance, a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®).[5] Such assays are prone to interference from compounds that absorb light or inhibit the luciferase enzyme. Our first objective is to replicate the inhibitory activity using a fundamentally different detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5] This approach ensures the observed activity is due to the inhibition of Kinase X, not an artifact of the primary assay's technology.
Comparison of Biochemical Assay Formats
| Feature | Primary Assay (Luminescence - ADP-Glo™) | Orthogonal Assay (TR-FRET - LanthaScreen®) |
| Principle | Measures kinase activity by quantifying ADP produced, which is converted to ATP, driving a luciferase reaction.[6] | Measures the phosphorylation of a fluorescently labeled substrate by a terbium-labeled antibody. Inhibition disrupts FRET.[7] |
| Advantages | High sensitivity, universal for any ADP-producing enzyme. | Ratiometric detection minimizes interference from colored compounds, robust, allows for kinetic analysis.[7] |
| Potential Artifacts | Interference with luciferase, ATPases, or compounds that absorb light at the emission wavelength. | Light scattering from aggregated compounds, auto-fluorescent compounds. |
| Data Output | Endpoint luminescence signal. | Ratiometric fluorescence signal (endpoint or kinetic). |
Experimental Protocol: TR-FRET Kinase Activity Assay
This protocol is adapted from standard methodologies for TR-FRET assays, such as the LanthaScreen® platform.[7]
-
Reagent Preparation:
-
Prepare a 2X solution of Kinase X and the fluorescein-labeled substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of ATP at 2x the Km for Kinase X.
-
Serially dilute this compound in DMSO, then create 4X working solutions in kinase buffer (maintaining a final DMSO concentration of <1%).
-
Prepare a 2X TR-FRET detection buffer containing a terbium-labeled anti-phospho-substrate antibody.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X compound dilution to the assay wells.
-
Add 10 µL of the 2X enzyme/substrate mixture to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.[6]
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution.
-
Incubate for 60-120 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the 2X TR-FRET detection buffer.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀.
-
Trustworthiness Check: A successful outcome is the generation of a dose-response curve with an IC₅₀ value comparable to the primary screen. This cross-validation significantly increases confidence that this compound is a genuine biochemical inhibitor of Kinase X.
Pillar 2: Confirmation of Direct Target Engagement
Causality Behind the Experiment: While biochemical assays demonstrate functional inhibition, they do not unequivocally prove direct physical binding.[8] The compound could be acting through an indirect mechanism. Therefore, the next critical step is to use assays that directly measure the interaction between the compound and the target protein. We will compare a label-free biophysical technique (Surface Plasmon Resonance) with a method that confirms target binding within the complex milieu of a cell (Cellular Thermal Shift Assay).
Comparison of Target Engagement Assays
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures changes in refractive index at a sensor chip surface as the compound flows over the immobilized protein target, detecting binding in real-time. | Based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[1] |
| Environment | In vitro, requires purified protein. | In situ (cell lysate) or in vivo (intact cells), no protein purification needed.[1] |
| Advantages | Label-free, provides full kinetic data (kₐ, kₔ) and equilibrium constant (Kₔ). | Physiologically relevant, confirms target engagement in a cellular environment, accounts for cell permeability and metabolism. |
| Limitations | Requires purified, active protein; potential for artifacts from non-specific binding. | Lower throughput, provides a measure of thermal stabilization (ΔTₘ), not a direct affinity constant. |
| Data Output | Kₔ (affinity), kₐ (on-rate), kₔ (off-rate). | ΔTₘ (change in melting temperature). |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the CETSA workflow to demonstrate target stabilization in intact cells.
-
Cell Treatment:
-
Culture cells known to express Kinase X to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50x IC₅₀) of this compound for 1-2 hours under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest and resuspend the cells in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Transfer the supernatant to new tubes.
-
-
Target Protein Detection:
-
Quantify the amount of soluble Kinase X remaining in each supernatant using a standard protein detection method like Western Blot or ELISA.
-
Plot the percentage of soluble Kinase X against temperature for both vehicle- and compound-treated samples.
-
-
Data Analysis:
-
Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (Tₘ) for each condition.
-
A positive ΔTₘ (Tₘ compound - Tₘ vehicle) confirms that the compound binds to and stabilizes Kinase X in the cell.
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Pillar 3: Cellular Functional Validation
Causality Behind the Experiment: We have now established that our compound inhibits Kinase X biochemically and binds to it directly in cells. The final, crucial pillar is to demonstrate that this target engagement translates into the desired biological effect.[9][10] We must show that binding to Kinase X leads to a functional modulation of its downstream signaling pathway and, ultimately, a relevant phenotypic outcome.
Assay 1: Target Pathway Modulation (Substrate Phosphorylation)
The most direct way to link target engagement to function is to measure the phosphorylation status of a known, direct substrate of Kinase X. A decrease in substrate phosphorylation upon compound treatment provides strong evidence of on-target activity in a physiological context.[8]
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Starve cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Treat cells with increasing concentrations of this compound for a predetermined time (e.g., 2 hours).
-
If applicable, stimulate the pathway with an appropriate growth factor for 15-30 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-pSubstrate).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Controls:
-
Strip the membrane and re-probe with an antibody for the total amount of the substrate to ensure equal loading.
-
Also, probe for a loading control like GAPDH or β-actin.
-
Quantify band intensities to show a dose-dependent decrease in the ratio of pSubstrate to total Substrate.
-
Caption: Hypothetical signaling pathway for Kinase X.
Assay 2: Phenotypic Outcome (Cell Proliferation)
Finally, we must confirm that inhibiting the pathway has the intended anti-cancer effect. A cell proliferation or viability assay demonstrates that the molecular mechanism leads to a desired cellular phenotype.[11]
Recommended Protocol: A luminescence-based viability assay like CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and viability. This method is highly sensitive and suitable for HTS formats. The experiment involves treating cancer cells expressing Kinase X with a dose-response of the compound for 48-72 hours and measuring the resulting luminescence to calculate a GI₅₀ (concentration for 50% growth inhibition).
Conclusion: Synthesizing a Self-Validating Body of Evidence
By systematically progressing through this tri-pillar validation workflow, we construct a robust and compelling case for the activity of this compound.
| Assay Category | Specific Assay | Question Answered | Key Metric |
| Biochemical | TR-FRET Kinase Assay | Is the compound a true biochemical inhibitor, independent of the primary assay technology? | IC₅₀ |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Does the compound enter cells and physically bind to the target protein? | ΔTₘ |
| Cellular Function | Substrate Phosphorylation (Western Blot) | Does target binding in cells lead to inhibition of the kinase's signaling activity? | % Inhibition of pSubstrate |
| Cellular Phenotype | Cell Proliferation Assay | Does pathway inhibition result in the desired anti-cancer effect? | GI₅₀ |
A compound that successfully passes through each of these gates—showing a consistent and potent effect across orthogonal biochemical, biophysical, and cellular assays—is a highly validated hit. This rigorous, evidence-based approach minimizes the risk of pursuing artifacts and provides a solid foundation for advancing a promising molecule like this compound into lead optimization and further preclinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. axxam.com [axxam.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. criver.com [criver.com]
- 11. bioagilytix.com [bioagilytix.com]
A Comparative Guide to the Efficacy of Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Evaluating 5-(4-fluoro-benzyl)-thiazol-2-ylamine Against Known Clinical and Preclinical Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of ASK1 in Cellular Stress and Disease
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key mediator of the cellular response to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines.[1] As an apical kinase in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, ASK1 activation triggers a downstream phosphorylation cascade, leading to the activation of p38 MAPK and c-Jun N-terminal kinase (JNK).[1] This signaling axis plays a pivotal role in orchestrating cellular processes such as apoptosis, inflammation, and fibrosis.[2] Consequently, aberrant ASK1 activity has been implicated in the pathophysiology of a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH).[1][2] The therapeutic potential of targeting this kinase has led to the development of several small molecule inhibitors, with some advancing into clinical trials.[3]
This guide provides a comparative overview of the efficacy of known ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217, and introduces 5-(4-fluoro-benzyl)-thiazol-2-ylamine as a compound of interest for evaluation as a potential ASK1 inhibitor. Due to the current lack of publicly available data on the specific ASK1 inhibitory activity of this compound, this document will focus on presenting the established efficacy of known inhibitors and provide detailed experimental protocols to enable a head-to-head comparison. The thiazole scaffold is a well-established pharmacophore in kinase inhibitors, suggesting that this compound warrants investigation.[4][5][6]
The ASK1 Signaling Pathway: A Key Therapeutic Target
Under normal physiological conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx). Upon exposure to cellular stressors, Trx dissociates, leading to the autophosphorylation and activation of ASK1. Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK3/6 and MKK4/7, which in turn phosphorylate and activate p38 MAPK and JNK, respectively. These activated kinases then translocate to the nucleus to regulate the activity of various transcription factors, culminating in the cellular responses of apoptosis, inflammation, and fibrosis.
Comparative Efficacy of Known ASK1 Inhibitors
The following table summarizes the in vitro potency of two well-characterized ASK1 inhibitors, Selonsertib (GS-4997) and GS-444217. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.
| Compound | Target | IC50 / pIC50 | Assay Type | Reference |
| Selonsertib (GS-4997) | ASK1 | pIC50 = 8.3 (~5 nM) | HTRF Assay | [3][7] |
| GS-444217 | ASK1 | 2.87 nM | Biochemical Assay | [4][6][8][9] |
Selonsertib (GS-4997) is an orally bioavailable, selective inhibitor of ASK1 that has undergone clinical investigation for the treatment of NASH and diabetic kidney disease.[10][11] In a Phase 2 trial for NASH, Selonsertib demonstrated anti-fibrotic activity.
GS-444217 is a potent and selective ATP-competitive inhibitor of ASK1.[4][6][8][9] Preclinical studies have shown its efficacy in reducing ASK1 phosphorylation and downstream signaling in models of kidney disease.[6]
This compound: A Compound of Interest
While specific inhibitory data for this compound against ASK1 is not currently available in the public domain, its chemical structure, featuring a 2-aminothiazole core, is a common motif in a variety of kinase inhibitors.[4][5][6] The 2-aminothiazole scaffold is a versatile template for designing potent and selective kinase inhibitors, as exemplified by the pan-Src kinase inhibitor Dasatinib. The presence of the fluorobenzyl group can also contribute to favorable binding interactions within the kinase active site.[10] These structural features suggest that this compound is a promising candidate for evaluation as an ASK1 inhibitor.
Experimental Protocols for Efficacy Comparison
To ascertain the efficacy of this compound relative to known inhibitors, a series of in vitro and cell-based assays are required. The following protocols provide a standardized framework for this comparative analysis.
In Vitro ASK1 Kinase Assay (ADP-Glo™ Luminescence Assay)
This assay measures the enzymatic activity of recombinant ASK1 by quantifying the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human ASK1 enzyme and substrate (e.g., Myelin Basic Protein) in 1X kinase assay buffer.
-
Prepare serial dilutions of this compound, Selonsertib, and GS-444217 in 1X kinase assay buffer containing a final concentration of 1% DMSO.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of diluted test compound or vehicle (1% DMSO) to the appropriate wells.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at Km for ATP).
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay Kit):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assay for Downstream Target Inhibition (Western Blot)
This assay assesses the ability of the test compounds to inhibit the phosphorylation of the downstream targets of ASK1, p38 and JNK, in a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293T or HeLa cells) in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate the cells with varying concentrations of this compound, Selonsertib, or GS-444217 for 1 hour.
-
Induce cellular stress by treating the cells with a known ASK1 activator, such as hydrogen peroxide (H₂O₂) or sorbitol, for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p38, phospho-JNK, total p38, and total JNK. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Discussion and Future Directions
The provided protocols offer a robust framework for the direct comparison of this compound with established ASK1 inhibitors. The in vitro kinase assay will provide a direct measure of the compound's potency against the isolated enzyme, allowing for a clear determination of its IC50 value. The cell-based Western blot assay will be crucial for confirming its on-target activity in a physiological context and assessing its ability to modulate the downstream signaling cascade.
Should this compound demonstrate potent and selective inhibition of ASK1 in these initial assays, further characterization would be warranted. This would include kinase selectivity profiling against a panel of other kinases to assess its specificity, as well as in vivo studies in relevant animal models of diseases where ASK1 is implicated, such as NASH, diabetic nephropathy, or neuroinflammatory conditions. The promising therapeutic potential of ASK1 inhibition, coupled with the established success of the thiazole scaffold in kinase inhibitor design, provides a strong rationale for the thorough investigation of this compound as a novel therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]
- 10. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Scientist's-Guide-to-Cross-Reactivity-Profiling-of-5-(4-fluoro-benzyl)-thiazol-2-ylamine
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. This guide provides an in-depth comparison of methodologies for the cross-reactivity profiling of 5-(4-fluoro-benzyl)-thiazol-2-ylamine, a compound featuring the common 2-aminothiazole scaffold. While specific data for this exact molecule is not broadly published, this guide will use established principles and data from analogous compounds to provide a robust framework for its evaluation.
The 2-aminothiazole moiety is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to form key hydrogen bonds and participate in various binding interactions makes it a versatile scaffold.[1] However, this versatility also brings the inherent risk of off-target interactions, which can lead to unforeseen side effects or even toxicity. Therefore, a comprehensive cross-reactivity profile is not just a regulatory requirement but a fundamental necessity for building a robust safety and efficacy case for any new chemical entity (NCE).[3][4]
This guide will dissect the strategic application of various profiling platforms, from broad panels that survey the landscape of potential interactions to more focused, functional assays that provide mechanistic insights. We will explore the "why" behind the "how," empowering you to make informed decisions in your drug discovery programs.
The Imperative of Early-Stage Profiling
Identifying potential off-target liabilities early in the drug discovery process is paramount.[3][5] It allows for the mitigation of risks, informs structure-activity relationship (SAR) studies to design more selective compounds, and ultimately prevents costly late-stage failures.[6][7] In vitro safety pharmacology profiling serves as the first line of defense, offering a cost-effective and high-throughput means to assess a compound's promiscuity against a wide array of biological targets.[8][9]
Section 1: Broad Panel Screening for Initial Liability Identification
The first step in profiling this compound is to cast a wide net. Broad panel screens are designed to test the compound against hundreds of targets, including receptors, enzymes, transporters, and ion channels, to flag potential off-target interactions.[6]
The Kinome Scan: A Primary Concern for Thiazole-Based Compounds
Given that the ATP-binding site is highly conserved across the human kinome, kinase inhibitors often exhibit cross-reactivity.[10][11] The 2-aminothiazole scaffold is a known "hinge-binder," a common motif in kinase inhibitors. Therefore, assessing the interaction of this compound with a large panel of kinases is a critical starting point.
Leading Platform: KINOMEscan™
The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a panel of over 480 kinases.[12][13] Unlike traditional enzymatic assays that measure inhibition of kinase activity (IC50), this platform determines the dissociation constant (Kd), which is a direct measure of binding affinity and is independent of ATP concentration.[14]
Experimental Workflow: KINOMEscan™ Profiling
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ChemPartner [chempartner.com]
- 4. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 9. youtube.com [youtube.com]
- 10. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. chayon.co.kr [chayon.co.kr]
Comparative Benchmarking of 5-(4-fluoro-benzyl)-thiazol-2-ylamine: A Methodological Guide for Kinase Inhibitor Profiling
This guide provides a comprehensive framework for the experimental benchmarking of a novel kinase inhibitor, 5-(4-fluoro-benzyl)-thiazol-2-ylamine. Given the novelty of this specific molecule, this document outlines a robust, multi-tiered strategy to characterize its potency, selectivity, and cellular activity against established kinase inhibitors. This approach is designed for researchers, scientists, and drug development professionals to generate a high-confidence data package for lead compound evaluation.
Introduction: The Challenge of Benchmarking Novel Kinase Inhibitors
The development of new kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The aminothiazole scaffold, present in our subject compound, this compound, is a privileged structure found in several FDA-approved kinase inhibitors, such as Dasatinib. This suggests a high potential for potent kinase interaction. However, a novel compound's true value is only revealed through rigorous, comparative benchmarking against existing agents.
This guide will detail the necessary experimental workflows, from broad-spectrum screening to in-depth cellular assays, to build a comprehensive performance profile. We will explain the scientific rationale behind each step, provide actionable protocols, and offer a framework for data interpretation.
Part 1: Initial Target Landscape Identification
The first critical step is to understand the kinase interaction profile of this compound. A broad kinase panel screening is the most efficient method to identify its primary targets and potential off-targets. This unbiased approach provides a bird's-eye view of the compound's selectivity across the human kinome.
Workflow for Initial Kinase Target Screening
Caption: High-level workflow for identifying primary kinase targets of a novel compound.
Experimental Protocol: Broad Kinase Panel Screening
This protocol is adapted from standard industry practices, such as those offered by commercial vendors like Eurofins or Promega.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM).
-
-
Assay Execution (Example using an ADP-Glo™ format):
-
Dispense the kinase, substrate, and ATP mixture into a multi-well assay plate.
-
Add the diluted compound to the wells. Include wells with only DMSO as a negative control (100% activity) and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control (0% activity).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify primary targets as those with high inhibition (typically >90%) at a low concentration (e.g., 1 µM).
-
Part 2: Quantitative Benchmarking Against Competitors
Once primary targets are identified, the next step is to quantify the potency of this compound and compare it directly to relevant inhibitors. For this example, let's assume the initial screen identified Aurora Kinase A (AURKA) as a primary target. A suitable benchmark competitor would be Alisertib (MLN8237) , a well-characterized and clinically relevant AURKA inhibitor.
Experiment 1: IC50 Determination via In Vitro Kinase Assay
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This experiment will determine the concentration of our compound required to inhibit 50% of AURKA activity in vitro.
This protocol follows the same principles as the panel screen but uses a multi-point dose-response curve.
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution series of this compound and Alisertib, starting from a top concentration of 10 µM.
-
-
Assay Execution:
-
Perform the kinase reaction as described in the panel screening protocol, using recombinant human AURKA enzyme.
-
Add the compound dilutions to the assay plate in triplicate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
| Compound | Target | IC50 (nM) |
| This compound | AURKA | TBD |
| Alisertib (MLN8237) | AURKA | ~1.2 |
| Staurosporine (Control) | AURKA | ~20 |
TBD: To Be Determined by the experiment.
Experiment 2: Cellular Target Engagement
Confirming that the inhibitor binds its intended target in a complex cellular environment is crucial. A NanoBRET™ Target Engagement assay is an excellent method for this, measuring the compound's ability to displace a tracer from the target protein in live cells.
Caption: Workflow for measuring cellular target engagement using NanoBRET™ technology.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for an N-terminal NanoLuc®-AURKA fusion protein.
-
24 hours post-transfection, harvest and plate the cells in a white, 96-well assay plate.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound and Alisertib.
-
Add the compounds to the cells and incubate for 2 hours in a humidified incubator at 37°C, 5% CO2.
-
Add the NanoBRET™ tracer specific for AURKA and incubate for another 2 hours.
-
Add the Nano-Glo® Substrate to measure luminescence.
-
-
Data Reading and Analysis:
-
Sequentially measure the donor emission (460 nm) and acceptor emission (618 nm).
-
Calculate the NanoBRET™ ratio (Acceptor/Donor).
-
Plot the ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.
-
Part 3: Visualizing On-Target vs. Off-Target Effects
Selectivity is as important as potency. A good inhibitor should potently inhibit its target (e.g., AURKA) while sparing other kinases, especially those in related pathways, to minimize toxicity. The initial kinase panel data is invaluable here. For instance, if our compound hits AURKA but not a key cell cycle kinase like CDK1, it demonstrates selectivity.
Illustrative Signaling Pathway: Cell Cycle Regulation
Mastering Selectivity: A Comparative Guide to Profiling 5-(4-fluoro-benzyl)-thiazol-2-ylamine
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug discovery, the efficacy of a small molecule is intrinsically linked to its selectivity. A compound that potently modulates its intended target while minimally interacting with off-target proteins is the gold standard, promising a wider therapeutic window and a lower propensity for adverse effects. This guide provides a comprehensive framework for assessing the selectivity profile of a novel compound, 5-(4-fluoro-benzyl)-thiazol-2-ylamine. While the primary target of this molecule is under investigation, its structural motifs, particularly the thiazole ring, are prevalent in compounds targeting a variety of protein classes. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects, often through the modulation of key enzymes like kinases.[1][2][3]
This document will therefore serve as a practical, in-depth comparison guide for researchers, scientists, and drug development professionals. We will delineate a tiered approach to selectivity profiling, beginning with a broad assessment against the human kinome, followed by functional screens across G-protein coupled receptors (GPCRs) and a critical safety panel of ion channels. The methodologies described herein are designed to be robust and self-validating, providing a clear and actionable path to understanding the specificity of this compound and, by extension, other novel chemical entities.
Tier 1: Kinase Selectivity Profiling - A Primary Hypothesis
Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, our initial and most comprehensive selectivity assessment will focus on the human kinome.[4] Kinases are a large family of structurally related enzymes, making off-target inhibition a common challenge.[4] A thorough understanding of a compound's kinase selectivity is therefore paramount.
Experimental Rationale & Design
The most effective strategy for an initial kinase screen is a multi-concentration radiometric assay against a broad panel of kinases.[5] This approach provides a quantitative measure of inhibition and allows for the determination of IC50 values for any significant hits. A tiered approach is recommended: an initial screen at a single high concentration (e.g., 10 µM) to identify potential off-targets, followed by dose-response curves for any kinase exhibiting significant inhibition (e.g., >70% at 10 µM).[6]
The choice of a radiometric assay format, such as the HotSpot™ platform, offers a direct and highly sensitive measure of kinase activity, making it a gold standard for inhibitor profiling.[5] It is crucial to perform these assays at or near the physiological ATP concentration, as ATP-competitive inhibitors will show varying potency depending on the ATP concentration.
Caption: Kinase Selectivity Profiling Workflow.
Detailed Protocol: Radiometric Kinase Selectivity Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Single-Point Screen:
-
Perform an initial screen at 10 µM against a broad panel of kinases (e.g., the Promega Kinase Selectivity Profiling System General Panel).[7]
-
Assays should be run in duplicate to ensure data robustness.
-
-
Dose-Response (IC50) Determination:
-
For any kinase showing >70% inhibition in the single-point screen, perform a 10-point dose-response curve (e.g., starting at 10 µM with a 1:3 serial dilution).
-
The kinase, substrate, and [γ-33P]ATP are incubated with the compound for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the mixture is transferred to a filter plate to separate the phosphorylated substrate from the unincorporated ATP.
-
The radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Fit the dose-response data to a sigmoidal curve to determine the IC50 value for each active kinase.
-
Calculate a selectivity score, such as the Gini coefficient, to quantify the degree of selectivity across the kinome.[8]
-
Hypothetical Data & Interpretation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) |
| PIM1 | 98% | 50 |
| PIM2 | 85% | 250 |
| PIM3 | 75% | 800 |
| Lck | 55% | >10,000 |
| SRC | 40% | >10,000 |
| EGFR | 15% | >10,000 |
| ... (other kinases) | <10% | >10,000 |
This hypothetical data suggests that this compound is a potent inhibitor of the PIM1 kinase with good selectivity against other kinases, including closely related family members PIM2 and PIM3. The minimal activity against a broader range of kinases would be a favorable outcome.
Tier 2: GPCR Off-Target Profiling - Assessing Broader Selectivity
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are common off-targets for small molecules.[9][10] Profiling against a panel of representative GPCRs is a critical step in assessing the broader selectivity and potential for side effects.
Experimental Rationale & Design
Functional cell-based assays are the preferred method for screening GPCR activity, as they provide information on the compound's effect on receptor signaling.[11][12] A common approach is to use cell lines stably expressing the GPCR of interest and a reporter system that measures downstream signaling events, such as changes in intracellular calcium (for Gq-coupled receptors) or cAMP levels (for Gs- and Gi-coupled receptors).[13]
Caption: GPCR Functional Screening Workflow.
Detailed Protocol: Calcium Flux and cAMP Assays for GPCRs
-
Cell Culture: Culture stable cell lines expressing the target GPCRs in appropriate media.
-
Assay Preparation:
-
Calcium Flux (for Gq): Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
cAMP (for Gs/Gi): Use a competitive immunoassay or a reporter gene assay to measure cAMP levels.
-
-
Compound Treatment: Add this compound at a standard screening concentration (e.g., 10 µM).
-
Receptor Stimulation:
-
Antagonist Mode: Add a known agonist at its EC80 concentration.
-
Agonist Mode: Add the test compound alone.
-
-
Signal Detection:
-
Calcium Flux: Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
cAMP: Measure the assay signal according to the kit manufacturer's instructions.
-
-
Data Analysis: Compare the signal in compound-treated wells to vehicle-treated controls to determine the percent activation or inhibition.
Hypothetical Data & Interpretation
Table 2: GPCR Off-Target Profile of this compound at 10 µM
| GPCR Target | Coupling | Assay Type | % Inhibition (Antagonist Mode) | % Activation (Agonist Mode) |
| ADRB2 (β2-adrenergic) | Gs | cAMP | <10% | <5% |
| ADRA1A (α1A-adrenergic) | Gq | Calcium Flux | <10% | <5% |
| HTR2A (Serotonin 2A) | Gq | Calcium Flux | <10% | <5% |
| OPRM1 (µ-opioid) | Gi | cAMP | <10% | <5% |
| ... (other GPCRs) | - | - | <10% | <5% |
A clean profile, as depicted in this hypothetical data, with minimal activity at a diverse panel of GPCRs, would significantly de-risk the compound for progression.
Tier 3: Ion Channel Safety Panel - A Critical Preclinical Assessment
Ion channels are a crucial class of proteins involved in a wide range of physiological processes, and their unintended modulation can lead to serious adverse events, particularly cardiotoxicity.[14][15] Screening against a panel of key ion channels is a standard and essential component of preclinical safety assessment.[16]
Experimental Rationale & Design
Automated patch-clamp electrophysiology is the gold standard for assessing compound effects on ion channels.[14] This technique provides a direct measure of ion channel function with high fidelity. A key target in this panel is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as its inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17]
References
- 1. 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine (876715-72-9) for sale [vulcanchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 14. An ion channel library for drug discovery and safety screening on automated platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 17. Specialist Cardiac Safety Screening Services [metrionbiosciences.com]
A Senior Application Scientist's Guide to Comparative Docking of Novel Thiazole Analogs Against EGFR
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 5-(4-fluoro-benzyl)-thiazol-2-ylamine analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. We will explore the rationale behind the experimental design, present a detailed step-by-step docking protocol, and analyze the hypothetical binding interactions of our lead compounds against a well-established inhibitor. This document is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery.
Introduction: The Rationale for Targeting EGFR with Thiazole Analogs
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including potent anticancer properties.[1][2] The nitrogen and sulfur atoms in the thiazole ring are adept at forming crucial hydrogen bonds with biological targets.[1] Thiazole derivatives have been successfully developed into approved anticancer drugs like Dasatinib, a multi-targeted kinase inhibitor.[1][3] Our lead compound, this compound, and its analogs are designed to probe the ATP-binding site of protein kinases, which are often dysregulated in various cancers.[4]
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a hallmark of numerous malignancies, including non-small cell lung cancer and colorectal cancer, making it a validated and compelling target for anticancer therapies.[5] This guide will focus on a comparative docking study of our novel this compound analogs against EGFR, with the established EGFR inhibitor, Erlotinib , serving as a benchmark for performance.
The Compounds: A Comparative Overview
For this study, we will evaluate our lead compound and three of its analogs with varying substitutions to probe the structure-activity relationship (SAR). These will be compared against Erlotinib.
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| LEAD-01 | This compound | 2D structure to be visualized | The lead compound with a fluorine substitution, known to potentially enhance binding affinity and metabolic stability. |
| ANALOG-02 | 5-(4-chloro-benzyl)-thiazol-2-ylamine | 2D structure to be visualized | Introduction of a chloro group to explore the impact of a larger, more lipophilic halogen on binding interactions. |
| ANALOG-03 | 5-(4-methyl-benzyl)-thiazol-2-ylamine | 2D structure to be visualized | A methyl group is introduced to investigate the effect of a small, electron-donating group on the binding mode. |
| ANALOG-04 | 5-benzyl-thiazol-2-ylamine | 2D structure to be visualized | The unsubstituted analog to serve as a baseline for evaluating the contribution of the benzyl ring substituents. |
| BENCHMARK | Erlotinib | 2D structure to be visualized | A clinically approved EGFR inhibitor for validating the docking protocol and providing a reference for binding affinity and interactions. |
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines a robust and validated workflow for performing comparative molecular docking studies. This self-validating system ensures reproducibility and confidence in the generated results.
Step 1: Receptor and Ligand Preparation
Causality: Proper preparation of both the protein receptor and the small molecule ligands is critical for a successful docking simulation. This involves correcting structural inaccuracies, adding necessary hydrogens, and assigning appropriate charges, all of which directly influence the calculation of binding energies and interactions.
Protocol:
-
Receptor Acquisition and Preparation:
-
Download the 3D crystal structure of the human EGFR kinase domain in complex with Erlotinib from the Protein Data Bank (PDB ID: 1M17).
-
Using molecular modeling software such as AutoDockTools, Schrödinger Maestro, or UCSF Chimera, prepare the protein by:
-
Removing all water molecules and co-crystallized ligands (including the original Erlotinib).
-
Adding polar hydrogen atoms.
-
Assigning atom types and partial charges (e.g., Gasteiger charges).
-
Repairing any missing side chains or loops, if necessary.
-
-
-
Ligand Preparation:
-
Generate 3D structures of the this compound analogs and Erlotinib using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94).
-
Assign partial charges to all ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during the docking process.
-
Step 2: Docking Simulation
Causality: The docking algorithm systematically explores various conformations and orientations of the ligand within the receptor's binding site, calculating a score for each pose. The choice of the docking algorithm and the definition of the search space are pivotal for accurately predicting the binding mode.
Protocol:
-
Grid Box Generation:
-
Define the active site for docking. For this study, the grid box will be centered on the co-crystallized position of Erlotinib in the original PDB structure.
-
The dimensions of the grid box should be sufficiently large to encompass the entire ATP-binding pocket and allow for translational and rotational movement of the ligands.
-
-
Docking with AutoDock Vina:
-
Utilize AutoDock Vina, a widely-used and validated docking program, for the simulations.
-
Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation for each of the prepared ligands against the prepared EGFR receptor.
-
Step 3: Analysis and Visualization
Causality: The final step involves a critical analysis of the docking results to extract meaningful insights. This includes comparing binding affinities, identifying key molecular interactions, and visualizing the binding poses to understand the structural basis of ligand recognition.
Protocol:
-
Binding Affinity Analysis:
-
Rank the ligands based on their predicted binding affinities (docking scores) provided by AutoDock Vina. Lower (more negative) binding energies indicate a more favorable binding interaction.
-
-
Interaction Analysis:
-
For the best-scoring pose of each ligand, analyze the non-covalent interactions with the EGFR active site residues. This includes:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Software such as PyMOL or UCSF Chimera can be used for this analysis.
-
-
Visualization:
-
Generate high-quality 3D images and 2D interaction diagrams of the ligand-receptor complexes to visually represent the binding modes.
-
Visualization of the Docking Workflow
Caption: A schematic of the molecular docking workflow.
Hypothetical Results and Comparative Analysis
The following table summarizes the hypothetical docking results for our thiazole analogs and the benchmark inhibitor, Erlotinib, against the EGFR kinase domain. These values are for illustrative purposes and are based on typical ranges observed in similar studies.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| LEAD-01 | -8.5 | Met793, Gly796, Leu718, Thr790 | H-bond with Met793 (hinge region), hydrophobic interactions with Leu718 |
| ANALOG-02 | -8.2 | Met793, Gly796, Cys797, Leu718 | H-bond with Met793, potential halogen bond with Cys797 |
| ANALOG-03 | -8.0 | Met793, Gly796, Leu718 | H-bond with Met793, hydrophobic interactions with Leu718 |
| ANALOG-04 | -7.8 | Met793, Gly796, Leu718 | H-bond with Met793, hydrophobic interactions with Leu718 |
| BENCHMARK | -9.5 | Met793, Gly796, Thr790, Cys797 | H-bond with Met793, multiple hydrophobic interactions |
Analysis of Results:
-
Binding Affinity: As expected, the benchmark inhibitor, Erlotinib, exhibits the most favorable docking score, validating our docking protocol. Among our analogs, the lead compound with the fluoro-substituent (LEAD-01) shows the best predicted binding affinity. This suggests that the electronegativity and size of the fluorine atom may contribute positively to the binding interaction. The unsubstituted analog (ANALOG-04) has the lowest predicted affinity, indicating that substitutions on the benzyl ring are beneficial for EGFR inhibition.
-
Molecular Interactions: A critical interaction for many EGFR inhibitors is the hydrogen bond with the hinge region residue, Met793. Our docking results predict that all thiazole analogs form this key interaction via the 2-amino group, mimicking the binding mode of known inhibitors. The variations in docking scores can be attributed to additional hydrophobic and other non-covalent interactions within the ATP-binding pocket.
Visualizing Key Interactions
Caption: Key predicted interactions of LEAD-01 within the EGFR active site.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the potential of this compound analogs as EGFR inhibitors. The in silico results suggest that these compounds can effectively bind to the ATP-binding pocket of EGFR, with the fluoro-substituted lead compound showing promising activity.
The next logical steps in this drug discovery project would be:
-
Synthesis and In Vitro Validation: Synthesize the designed analogs and perform in vitro kinase assays to determine their IC50 values against EGFR. This will validate the computational predictions.
-
Cell-Based Assays: Evaluate the most potent compounds in cancer cell lines that are dependent on EGFR signaling to assess their anti-proliferative activity.
-
Further SAR Exploration: Based on the initial biological data, design and synthesize a second generation of analogs to further optimize the binding affinity and selectivity.
By integrating computational and experimental approaches, we can accelerate the development of novel and effective anticancer therapeutics based on the versatile thiazole scaffold.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. researchgate.net [researchgate.net]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 5. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-(4-Fluoro-benzyl)-thiazol-2-ylamine
This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(4-Fluoro-benzyl)-thiazol-2-ylamine (CAS No. 315241-39-5), a compound frequently utilized in research and drug development. Adherence to these protocols is critical not only for regulatory compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established chemical safety principles and are designed to provide a self-validating system for managing this specific chemical waste stream.
Hazard Identification and Chemical Profile: Understanding the "Why"
Before disposal, it is imperative to understand the inherent hazards of this compound. A thorough risk assessment informs every step of the disposal process. While a complete, peer-reviewed toxicological profile is not widely available, we can infer its primary hazards based on its chemical structure, which contains a halogenated aromatic ring, a primary amine, and a thiazole moiety.
-
Primary Aromatic Amine: Aromatic amines as a class can be toxic, readily absorbed through the skin, and may pose long-term health risks, including carcinogenicity.[1] As bases, they can react exothermically with acids.[1]
-
Fluorinated Benzyl Group: The presence of fluorine means that thermal decomposition or incineration will produce highly toxic and corrosive gases, such as hydrogen fluoride (HF).[2] Halogenated organic compounds are subject to specific hazardous waste regulations.[3][4]
-
Thiazole Moiety: This sulfur- and nitrogen-containing heterocycle will produce toxic oxides of nitrogen (NOx) and sulfur (SOx) upon combustion.[5]
Based on this analysis, this compound must be managed as a hazardous chemical waste . The primary hazards are summarized in the table below.
| Property | Value / Information | Source / Rationale |
| CAS Number | 315241-39-5 | Manchester Organics[6] |
| Molecular Formula | C₁₀H₉FN₂S | ChemicalBook[7] |
| Molecular Weight | 208.26 g/mol | ChemicalBook[7] |
| Physical State | Solid (Melting Point: 135-136 °C) | ChemicalBook[7] |
| Hazard Codes (Inferred) | Irritant (Xi), Harmful, Environmental Hazard | ChemicalBook, Analogous SDS[7] |
| Primary Hazards | Skin and eye irritation; potential toxicity if ingested or inhaled; very toxic to aquatic life with long-lasting effects. | Inferred from analogous amine and halogenated compounds.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | Fisher Scientific SDS for analogous compounds.[2][5] |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx), Hydrogen fluoride (HF). | Inferred from chemical structure and analogous SDS.[2][5] |
Pre-Disposal Protocols: Safe Handling and Segregation of Waste
Proper disposal begins the moment a material is designated as waste. Safe handling and storage in the laboratory's satellite accumulation area (SAA) are mandated by the EPA and are crucial for preventing accidents.[8]
Personal Protective Equipment (PPE): When handling waste containers of this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Waste Segregation: Segregation is the most critical step in preventing dangerous chemical reactions.[9][10]
-
DO NOT mix this waste with other chemical streams.[11]
-
Specifically, keep this waste stream separate from:
-
Acids: To prevent violent exothermic neutralization reactions.[12]
-
Oxidizing Agents: To prevent potential fire or explosion hazards.
-
Non-halogenated Solvent Waste: To avoid costly and complex disposal procedures for the entire container. Separating halogenated from non-halogenated waste is a best practice.[12]
-
Step-by-Step Disposal Procedure
The following protocol outlines the compliant disposal path for this compound from the point of generation to final pickup.
Step 1: Container Selection
-
Solid Waste: Collect pure solid waste, contaminated labware (e.g., weigh boats, gloves, pipette tips), and spill cleanup materials in a designated, leak-proof container with a secure lid. The container must be made of a compatible material (e.g., high-density polyethylene, HDPE).[9][13]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a sturdy, leak-proof, and chemically compatible container (glass or HDPE) with a screw-top cap.[14] Never use food-grade containers like milk jugs. [14] Ensure the container is filled to no more than 90% capacity to allow for expansion.
Step 2: Labeling Proper labeling is a key EPA requirement.[8] As soon as the first drop of waste enters the container, it must be labeled.
-
Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[9]
-
Clearly write the full chemical name: "This compound ". Avoid abbreviations or formulas.
-
List all constituents, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Toxic").
-
Keep a running log of additions to the container.[9]
Step 3: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15]
-
The container must be kept closed at all times except when actively adding waste.[9][14] This is a common and costly EPA violation.
-
Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to contain potential leaks.[9]
Step 4: Requesting Disposal
-
Once the waste container is full (or if the project is complete), schedule a pickup with your institution's EHS office or a licensed hazardous waste disposal contractor.[9][10][16]
-
Do not allow hazardous waste to accumulate in the lab.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for segregating and containerizing waste.
Decontamination and Disposal of Empty Containers
An "empty" chemical container is not considered hazardous waste by the EPA, but only if it has been properly decontaminated.[15] Trivial amounts of residue can still pose a hazard.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., acetone, methanol) three consecutive times.[13][15]
-
Collect Rinsate: The first rinse, and subsequent rinses, must be collected and disposed of as hazardous waste.[9] This rinsate should be added to your halogenated liquid waste container, as it is now contaminated with this compound.
-
Air Dry: Allow the rinsed container to air dry completely in a ventilated area, such as a chemical fume hood.[15]
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[9][15]
-
Final Disposal: Once clean, dry, and defaced, the glass bottle can be disposed of in a designated laboratory glass waste container.[9]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information. If an SDS for the specific compound is unavailable, use one for a similar compound like 4-Fluorobenzylamine as an interim guide while seeking expert advice.[2]
-
Cleanup (Small Spills): For minor spills, trained personnel wearing appropriate PPE can clean it up. Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect Waste: Sweep up the absorbent material and place it in your labeled hazardous solid waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
By adhering to these scientifically grounded and regulation-aligned procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 315241-39-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. usbioclean.com [usbioclean.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. pfw.edu [pfw.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. collectandrecycle.com [collectandrecycle.com]
A Researcher's Guide to the Safe Handling of 5-(4-Fluoro-benzyl)-thiazol-2-ylamine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound 5-(4-Fluoro-benzyl)-thiazol-2-ylamine, while a promising scaffold in medicinal chemistry, requires careful and informed handling. In the absence of a specific Safety Data Sheet (SDS), this guide provides a comprehensive framework for personal protective equipment (PPE) and safe operational procedures. This information is synthesized from the known hazards of analogous structures, including thiazole derivatives, aromatic amines, and fluorinated organic compounds, to ensure a robust margin of safety in all laboratory applications.
Hazard Assessment: An Inferred Profile
Given the structural motifs within this compound, we can anticipate a hazard profile that includes potential irritation to the skin, eyes, and respiratory system. Aromatic amines, as a class, are known for their potential to be absorbed through the skin, and some have been associated with long-term health effects.[1][2][3] The presence of a thiazole ring and a fluorinated benzyl group further necessitates a cautious approach.
Based on data from structurally similar compounds, such as 5-benzyl-1,3-thiazol-2-amine and 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine, the primary hazards are likely to be:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[4][5]
-
Skin Irritation: Expected to cause skin irritation upon direct contact.[4][5]
-
Eye Irritation: Likely to cause serious eye irritation.[4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4][5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Anticipated Effect | Source of Analogy |
| Acute Toxicity (Oral, Dermal) | Harmful | 5-benzyl-1,3-thiazol-2-amine[4], 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine[5] |
| Skin Corrosion/Irritation | Skin Irritant | 5-benzyl-1,3-thiazol-2-amine[4], 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine[5] |
| Serious Eye Damage/Irritation | Serious Eye Irritant | 5-benzyl-1,3-thiazol-2-amine[4], 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine[5] |
| STOT - Single Exposure | Respiratory Tract Irritation | 5-benzyl-1,3-thiazol-2-amine[4], 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine[5] |
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following recommendations are based on a risk assessment for standard laboratory operations.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards should be worn at all times when in the laboratory.
-
Elevated Risk Scenarios: When there is a heightened risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to chemical splash goggles.[6]
-
Gloves: Due to the potential for dermal absorption, selecting the correct gloves is critical.
-
Routine Handling: For handling small quantities of the solid or dilute solutions, nitrile gloves are a suitable initial choice. However, it is crucial to frequently inspect gloves for any signs of degradation or contamination and to change them immediately if contact with the chemical is suspected.
-
Extended Use or Higher Concentrations: For prolonged handling or when working with concentrated solutions, consider double-gloving or using gloves with a higher level of chemical resistance, such as neoprene.[7] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.[6]
-
Protective Clothing: For operations with a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[6]
Engineering controls, primarily a certified chemical fume hood, are the first line of defense against inhalation hazards.[6]
-
Standard Operations: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a properly functioning chemical fume hood.
-
Non-Routine or Emergency Situations: If there is a potential for airborne concentrations to exceed acceptable limits (e.g., during a large spill or in the absence of adequate engineering controls), a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter should be used.[8] A formal respiratory protection program, including fit testing and training, is required for respirator use.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
-
Preparation: Before beginning work, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all surfaces and equipment used.
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, and safety goggles), contain the spill with a compatible absorbent material (e.g., vermiculite, sand).[9][10]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[9]
-
Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.[11]
-
-
Major Spill (Outside of a fume hood or a large volume):
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage and Disposal: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials. Arrange for disposal through your institution's hazardous waste management program.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Benzyl-1,3-thiazol-2-amine | C10H10N2S | CID 691952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine | C9H8ClN3S | CID 702289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. epa.gov [epa.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
